Daun02
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44N2O20/c1-15-31(46)20(42-40(54)59-14-17-7-8-22(21(9-17)43(56)57)62-39-38(53)37(52)34(49)25(13-44)63-39)10-26(60-15)61-24-12-41(55,16(2)45)11-19-28(24)36(51)30-29(33(19)48)32(47)18-5-4-6-23(58-3)27(18)35(30)50/h4-9,15,20,24-26,31,34,37-39,44,46,48-49,51-53,55H,10-14H2,1-3H3,(H,42,54)/t15-,20-,24-,25+,26-,31+,34-,37-,38+,39+,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIXMGNMIWJAEW-LCTCPDETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44N2O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Daun02-Mediated Neuronal Inactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Daun02 in neurons, a powerful chemogenetic tool for the targeted inactivation of specific neuronal ensembles. This compound is a prodrug that is selectively converted to the cytotoxic agent daunorubicin (B1662515) by the enzyme β-galactosidase (β-gal). By driving the expression of β-gal in neurons based on their activity or genetic profile, researchers can achieve highly specific and controlled neuronal silencing. This guide details the molecular conversion of this compound, the subsequent cellular effects of daunorubicin on neurons, and the ongoing scientific discussion regarding the permanence of this inactivation, specifically addressing the evidence for both apoptotic and non-apoptotic mechanisms. We present a synthesis of key experimental findings, detailed protocols for its application, and visualizations of the underlying signaling pathways and experimental workflows to provide a comprehensive resource for professionals in neuroscience research and drug development.
Introduction
The ability to selectively manipulate the activity of specific neuronal populations is crucial for understanding the neural circuits that underlie behavior and disease. The this compound/β-galactosidase system is a targeted inactivation method that offers a high degree of specificity.[1][2][3] This technique relies on the enzymatic conversion of the inactive prodrug this compound into the active compound daunorubicin, which then acts on the neuron to disrupt its function.[3][4][5] The specificity of this system is derived from the controlled expression of the lacZ gene, which codes for β-galactosidase.[1][2] This is often achieved using activity-dependent promoters, such as c-fos, which ensures that only recently activated neurons express the enzyme and are therefore susceptible to this compound.[1][2][3]
The Conversion of this compound to Daunorubicin
The foundational step in the mechanism of action of this compound is its enzymatic conversion.
-
Prodrug: this compound is a biologically inactive anthracycline-based compound.[3][4]
-
Enzyme: β-galactosidase, a bacterial enzyme not endogenously expressed in mammalian neurons, serves as the specific catalyst.[3][5]
-
Reaction: In neurons expressing β-galactosidase, systemically or locally administered this compound is cleaved, releasing the active molecule, daunorubicin.[2][3]
This targeted activation is the cornerstone of the this compound system's utility in neuroscience research, allowing for the precise inactivation of neuronal ensembles associated with specific behaviors or stimuli.[5][6]
Figure 1: Enzymatic conversion of this compound to daunorubicin by β-galactosidase.
Cellular Mechanisms of Action of Daunorubicin in Neurons
The effects of daunorubicin on neurons are complex and are the subject of ongoing research. The primary consequence is the inactivation of the targeted neuron, which can occur through two main, and not mutually exclusive, pathways.[1][2]
Induction of Apoptosis
A significant body of evidence suggests that daunorubicin induces programmed cell death, or apoptosis, in neurons.[1][2][6] This leads to the permanent removal of the targeted neuron from its circuit. The proposed apoptotic mechanism involves:
-
DNA Intercalation and Topoisomerase II Inhibition: Like its use in oncology, daunorubicin can intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and the initiation of the apoptotic cascade.
-
Generation of Reactive Oxygen Species (ROS): Daunorubicin is known to generate free radicals, which can induce oxidative stress and trigger apoptosis.
-
Caspase Activation: The apoptotic pathway culminates in the activation of caspases, the executioner enzymes of apoptosis, leading to cell death.
The induction of apoptosis makes the this compound system a tool for permanent neuronal ablation.[6]
Reduction of Neuronal Excitability
Conversely, some studies indicate that the effects of this compound can be reversible, suggesting a mechanism that reduces neuronal excitability without causing cell death.[1] The primary proposed mechanism for this is:
-
Blockade of Voltage-Dependent Calcium Channels: Daunorubicin has been shown to block voltage-dependent calcium channels in neurons.[2][7] This would reduce calcium influx, which is critical for neurotransmitter release and the generation of action potentials, thereby silencing the neuron without killing it.
The potential for a reversible inactivation of neurons opens up different experimental paradigms where the temporary removal of a neuronal population is desired.[1]
Figure 2: Dual mechanisms of daunorubicin-mediated neuronal inactivation.
Quantitative Data Summary
The following tables summarize quantitative data from key studies utilizing the this compound inactivation method.
| Study | Brain Region | Behavioral Task | This compound Dose | Key Finding | Quantitative Result |
| Koya et al. (2009) | Nucleus Accumbens | Context-specific cocaine sensitization | 4 µg/µL in 50% DMSO and 50% aCSF | Inactivation of cocaine-activated neurons prevents sensitization. | Significant reduction in locomotor activity in this compound-treated rats compared to vehicle. |
| Bossert et al. (2011) | Ventromedial Prefrontal Cortex (vmPFC) | Context-induced reinstatement of heroin seeking | 2 µ g/0.5 µL/side in 5% DMSO, 6% Tween 80, and 89% PBS | Inactivation of context-activated vmPFC neurons reduces relapse. | ~50% reduction in active lever presses in this compound-treated rats. |
| Cruz et al. (2014) | Nucleus Accumbens Shell | Context-induced reinstatement of cocaine seeking | 2 µ g/0.5 µL/side in 5% DMSO, 6% Tween 80, and 89% PBS | Inactivation of context-activated accumbens shell neurons decreases cocaine seeking. | ~40% decrease in active lever presses on test day in this compound-treated group.[8] |
| Pfarr et al. (2015) | Infralimbic Cortex | Cue-induced reinstatement of alcohol seeking | Not specified | This compound induces apoptosis in LacZ expressing cells. | Significantly lower levels of LacZ positive neurons in this compound-treated animals.[1] |
| Engeln et al. (2016) | Striatum | L-DOPA-induced dyskinesia (LID) | Not specified | This compound reduces abnormal involuntary movements. | Significant reduction in abnormal involuntary movements in this compound-treated animals.[1] |
Experimental Protocols
General Experimental Workflow for this compound-Mediated Inactivation
The successful application of the this compound system requires a precise sequence of experimental steps.
Figure 3: General experimental workflow for this compound-mediated neuronal inactivation.
Detailed Methodology for Intracranial Infusion of this compound
This protocol is adapted from methodologies reported in studies on addiction-related behaviors.[3][4]
-
Animal Model: Fos-lacZ transgenic rats or mice are commonly used, where the c-fos promoter drives the expression of β-galactosidase in activated neurons.[3][6]
-
Surgical Implantation of Cannulae: Guide cannulae are stereotaxically implanted targeting the brain region of interest. Animals are allowed to recover for approximately one week post-surgery.
-
Behavioral Training and Induction: Animals undergo the behavioral paradigm of interest (e.g., drug self-administration, fear conditioning). On the induction day, a specific behavioral session is conducted to activate the neuronal ensemble of interest.
-
Preparation of this compound Solution: this compound is typically dissolved at a concentration of 4 µg/µL.[3][4] A common vehicle for cortical areas is 5% DMSO and 6% Tween-80 in phosphate-buffered saline (PBS), which is reported to cause less neuronal damage than a 50% DMSO solution.[3][4]
-
Intracranial Infusion: Approximately 90-120 minutes after the start of the induction behavior (to allow for maximal β-galactosidase expression), this compound or vehicle is infused into the target brain region through the implanted cannulae.[3][5] Infusion volumes are typically in the range of 0.5 µL per side, delivered over a period of minutes.
-
Post-Infusion and Behavioral Testing: The infusion cannulae are left in place for a few minutes to allow for diffusion. Behavioral testing to assess the consequences of the neuronal inactivation is typically conducted 3 days after the this compound infusion.[3]
-
Histological Verification: Following the completion of behavioral testing, brains are processed for histology to verify cannula placement and to assess the extent of neuronal inactivation, often using X-gal staining for β-galactosidase activity or immunohistochemistry for Fos protein.[3]
Conclusion
The this compound/β-galactosidase system provides a robust and highly specific method for inactivating genetically or functionally defined neuronal populations. The underlying mechanism of action, the conversion of the prodrug this compound to the active compound daunorubicin, leads to neuronal silencing through either the induction of apoptosis or the reduction of neuronal excitability. The choice between these outcomes may depend on experimental conditions and requires careful consideration in the design and interpretation of studies. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for the effective application of this powerful technique in neuroscience research.
References
- 1. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted disruption of cocaine-activated accumbens neurons prevents context-specific sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Nucleus Accumbens Shell Neuronal Ensembles in Context-Induced Reinstatement of Cocaine-Seeking | Journal of Neuroscience [jneurosci.org]
Daun02 Prodrug to Daunorubicin Conversion: A Technical Guide for Targeted Cellular Inactivation
Abstract
This technical guide provides an in-depth overview of the Daun02 prodrug system, a powerful tool for targeted cellular inactivation. The core of this technology lies in the enzymatic conversion of the biologically inert prodrug, this compound, into the potent cytotoxic agent, daunorubicin (B1662515). This conversion is exclusively catalyzed by the bacterial enzyme β-galactosidase, offering a high degree of specificity. The primary application of this system is in neuroscience research, utilizing Fos-lacZ transgenic animal models to selectively ablate neurons that are activated during specific behaviors. This document details the mechanism of conversion, the downstream cellular effects of daunorubicin, comprehensive experimental protocols, and quantitative data relevant to researchers, scientists, and professionals in drug development.
The Core Mechanism: Enzymatic Conversion
The this compound system is a classic example of targeted prodrug therapy. The strategy hinges on the site-specific expression of an exogenous enzyme that is not naturally present in mammalian cells, which in turn activates a systemically or locally administered, non-toxic prodrug.
The key components are:
-
This compound: An inactive, anthracycline-based prodrug.[1][2] Chemically, it is N-(4''-(galactopyranosyl)-3''-nitrobenzyloxycarbonyl)daunomycin.[3]
-
β-galactosidase (β-gal): A bacterial enzyme, encoded by the lacZ gene, that serves as the specific catalyst.
-
Daunorubicin: The active cytotoxic drug that is released upon enzymatic cleavage.[1]
The conversion process is a hydrolytic reaction. In cells expressing β-galactosidase, the enzyme recognizes and cleaves the galactopyranosyl moiety from the this compound molecule. This cleavage releases the active daunorubicin, which can then exert its cytotoxic effects exclusively within the β-gal-expressing cells.[1][4]
Downstream Cellular Effects of Daunorubicin
Once converted from this compound, daunorubicin induces cell death and inactivation through multiple mechanisms, primarily targeting rapidly dividing cells or, in this specific application, targeted neurons.[5]
-
DNA Intercalation and Topoisomerase II Inhibition: Daunorubicin inserts itself between the base pairs of the DNA double helix.[5] This action disrupts DNA structure and stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA replication and transcription. By preventing the re-ligation of DNA strands, this leads to DNA breaks and triggers programmed cell death (apoptosis).[5]
-
Generation of Reactive Oxygen Species (ROS): The quinone group in the daunorubicin molecule can undergo redox cycling, producing free radicals like superoxide (B77818) anions.[5] This creates oxidative stress, damaging cellular components and further contributing to apoptosis.[5]
-
Neuronal Inactivation: In the context of neuroscience, daunorubicin's effects lead to a persistent reduction in cellular excitability and can ultimately induce apoptosis and cell death in the targeted neurons.[1][2][6]
Application in Neuroscience: The Fos-lacZ Model
The most prominent application of the this compound system is the selective inactivation of "neuronal ensembles"—sparsely distributed groups of neurons activated during specific learned behaviors.[1][7] This is accomplished using Fos-lacZ transgenic rats or mice.[1][4]
In these animals, the promoter for the immediate early gene c-Fos, which is rapidly upregulated in strongly activated neurons, drives the expression of the bacterial lacZ gene.[4] Therefore, only neurons that were recently involved in a specific behavior will express β-galactosidase. A subsequent injection of this compound into the relevant brain region leads to the targeted inactivation of precisely that neuronal ensemble, leaving neighboring inactive neurons unharmed.[1][2]
Data Presentation
Quantitative data for the use of this compound is critical for reproducible experimental design.
Table 1: Properties of this compound Prodrug
| Property | Value | Source |
| Molecular Weight (MW) | 884.79 g/mol | [1][2] |
| Full Chemical Name | N-(4''-(galactopyranosyl)-3''-nitrobenzyloxycarbonyl)daunomycin | [3] |
| Activity | Biologically inactive until converted | [1][2] |
Table 2: Formulation and Administration Parameters
| Parameter | Recommended Value/Protocol | Notes | Source |
| Concentration | 4 µg/µL | Routinely used concentration. | [1][2] |
| Vehicle (Cortical Areas) | 5% DMSO, 6% Tween-80 in PBS | Preferred for cortical areas to minimize neuronal damage. | [1][2] |
| Vehicle (Nucleus Accumbens) | 50% DMSO, 50% aCSF | Has been used successfully but may cause damage in other brain regions. | [1][2] |
| Injection Timing | 90 minutes after behavioral induction | Timed to coincide with peak β-galactosidase expression levels. | [1][2][3][6][7] |
| Post-Infusion Wait Period | 3 days | Standard time allowed for this compound to take effect before behavioral testing. | [1][2] |
Experimental Protocols
The following protocols are synthesized from methodologies cited in neuroscience research for the targeted inactivation of neuronal ensembles.
Protocol 1: Preparation of this compound Solution
This protocol describes the preparation of this compound for injection into cortical brain regions.[1][2]
-
Objective: To prepare a 4 µg/µL solution of this compound in a vehicle suitable for cortical microinjections.
-
Materials:
-
This compound powder (MW 884.79)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween-80 (Polysorbate 80)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for the desired final volume (e.g., for 1 mL, 4 mg of this compound is needed).
-
Prepare the vehicle by combining 5% DMSO, 6% Tween-80, and 89% sterile PBS. For 1 mL of vehicle, this corresponds to 50 µL of DMSO, 60 µL of Tween-80, and 890 µL of PBS.
-
Vortex the vehicle solution thoroughly to ensure the Tween-80 is fully dissolved.
-
Weigh the this compound powder and add it to the prepared vehicle in a sterile microcentrifuge tube.
-
Vortex vigorously and sonicate if necessary to bring the this compound completely into solution.
-
Store the final solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Surgical Implantation of Guide Cannula
To deliver this compound to a specific brain region, guide cannulas must be surgically implanted.[1][2]
-
Objective: To stereotaxically implant a guide cannula aimed at the brain region of interest in a Fos-lacZ animal.
-
Materials:
-
Fos-lacZ transgenic rat or mouse
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical drill and bits
-
Suturing materials
-
-
Procedure:
-
Anesthetize the animal and place it securely in the stereotaxic frame.
-
Shave and sterilize the scalp. Make a midline incision to expose the skull.
-
Identify the target coordinates for the brain region of interest relative to bregma using a brain atlas.
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Suture the scalp incision.
-
Allow the animal to recover for at least 7 days before commencing behavioral experiments.[2]
-
Protocol 3: this compound Administration and Behavioral Testing
This protocol outlines the timeline from behavioral activation to final testing.[2]
-
Objective: To inactivate a behaviorally-activated neuronal ensemble and assess the behavioral consequences.
-
Procedure:
-
Behavioral Induction: Expose the cannulated Fos-lacZ animal to the specific cues or task that activates the neuronal ensemble of interest. This marks time zero (t=0).
-
Waiting Period: Return the animal to its home cage. Wait for 90 minutes to allow for the expression of the lacZ gene and production of β-galactosidase protein.[1][2]
-
This compound Infusion (t=90 min):
-
Gently restrain the animal and remove the dummy cannula.
-
Insert an injector needle connected to a Hamilton syringe/infusion pump into the guide cannula. The injector should extend slightly beyond the guide cannula tip.
-
Infuse the prepared this compound solution (or vehicle for control animals) at a slow, controlled rate (e.g., 0.1-0.2 µL/min).
-
Leave the injector in place for a few minutes post-infusion to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
-
-
Recovery and Inactivation Period: Return the animal to its home cage. Allow 3 days for the this compound to be converted and to inactivate the targeted neurons.[1][2]
-
Behavioral Testing (t=3 days): Re-expose the animal to the behavioral task or cues and measure the performance or response. Compare the results between the this compound-treated group and the vehicle-treated control group to determine the causal role of the targeted neuronal ensemble in the behavior.
-
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
An In-depth Technical Guide to Studying Neuronal Ensembles with Daun02
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Daun02-mediated inactivation method, a powerful tool for establishing causal links between specific neuronal ensembles and learned behaviors. The technique leverages the expression of the immediate early gene c-fos as a marker of recent neuronal activity to selectively silence neurons that were activated during a specific behavioral paradigm. This allows researchers to probe the functional necessity of these neuronal ensembles in subsequent memory recall and behavior.
Core Principles of this compound-Mediated Inactivation
The this compound method relies on a transgenic rodent model, typically the cFos-lacZ rat or mouse, where the bacterial gene lacZ, encoding the enzyme β-galactosidase (β-gal), is placed under the control of the c-fos promoter.[1] Consequently, neurons that are strongly activated during a specific experience will transcribe the lacZ gene and subsequently translate β-gal protein.[1]
The prodrug this compound is inactive until it is metabolized by β-gal into the active compound, daunorubicin.[1] By introducing this compound directly into a brain region of interest following a behavioral task, only the recently activated, β-gal-expressing neurons will convert the prodrug. Daunorubicin then inactivates these specific neurons, either by inducing apoptosis (cell death) or by reducing cellular excitability through the blockade of voltage-dependent calcium channels.[2][3] This targeted inactivation leaves the surrounding, non-activated neurons unaffected, providing a high degree of specificity.[1]
Data Presentation: Quantitative Parameters for this compound Experiments
The following tables summarize key quantitative data from published studies, offering a starting point for experimental design. It is important to note that optimal parameters may vary depending on the specific brain region, rodent strain, and behavioral paradigm.
Table 1: this compound Preparation and Administration
| Parameter | Value | Brain Region Example | Reference |
| This compound Concentration | 4 µg/µL | General Use | [4] |
| 2 µ g/0.5 µl | Nucleus Accumbens | [1] | |
| Vehicle Solution | 5% DMSO, 6% Tween-80 in PBS | Cortical Areas | [1][4] |
| 50% DMSO, 50% aCSF | Nucleus Accumbens | [4] | |
| Infusion Volume | 0.5 µL per side | General Use | [4] |
| Infusion Rate | 1 µL/min | General Use | [4] |
| Injector Dwell Time | 1 minute post-infusion | General Use | [4] |
Table 2: Experimental Timeline
| Event | Timing | Rationale | Reference |
| Behavioral Induction | Varies (e.g., 15-30 min) | To activate the neuronal ensemble of interest. | [4] |
| This compound Infusion | 90 minutes post-behavior initiation | To coincide with peak β-gal expression. | [4][5] |
| Behavioral Testing | 3 days post-Daun02 infusion | To assess the behavioral consequences of ensemble inactivation. | [5] |
| Histological Analysis | 90-120 minutes post-final behavior | To verify the location of the injection and the extent of neuronal inactivation. | [4] |
Experimental Protocols
Breeding and Genotyping of cFos-lacZ Rodents
Successful implementation of the this compound technique begins with the proper management of the cFos-lacZ transgenic animal colony.
-
Breeding Scheme: Hemizygous cFos-lacZ animals should be mated with wild-type animals of the same background strain (e.g., Sprague-Dawley for rats).[4] This breeding strategy will result in approximately 50% of the offspring carrying the transgene. Homozygous animals are not recommended as they may exhibit high basal levels of β-gal, leading to non-specific inactivation.[4]
-
Genotyping: Pups can be genotyped at weaning using standard PCR protocols on tissue obtained from an ear punch or tail snip.
Surgical Implantation of Guide Cannulae
To deliver this compound to a specific brain region, guide cannulae must be stereotactically implanted.
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236), ketamine/xylazine mixture) and administer pre- and post-operative analgesics as per approved institutional protocols.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Use a stereotaxic atlas to determine the coordinates for the target brain region.
-
Craniotomy: Drill a small hole in the skull at the target coordinates.
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Fixation: Secure the cannula to the skull using dental cement and skull screws.
-
Post-operative Care: Allow the animal to recover for at least one week before commencing behavioral experiments.
This compound Preparation and Intracranial Infusion
Proper preparation and administration of this compound are critical for successful and specific neuronal inactivation.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. This can be stored at -20°C for up to a year.[2]
-
Final this compound Solution: On the day of the experiment, thaw the stock solution and dilute it to the final working concentration (e.g., 4 µg/µL) in the appropriate vehicle (e.g., 5% DMSO, 6% Tween-80 in PBS).[4] Crucially, allow the DMSO stock to warm to room temperature before adding aqueous solutions to prevent precipitation. [4] Prepare a vehicle-only solution for the control group.
-
Infusion Procedure:
-
Gently restrain the animal.
-
Insert the injector needle, extending slightly beyond the tip of the guide cannula, into the guide cannula.
-
Infuse the this compound or vehicle solution at the desired volume and rate (e.g., 0.5 µL at 1 µL/min).[4]
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.[4]
-
For mice, it is advisable to perform the infusion under light isoflurane anesthesia.[4]
-
Histological Verification
Following behavioral testing, it is essential to verify the accuracy of the cannula placement and to confirm the inactivation of the target neuronal ensemble.
-
Perfusion and Tissue Processing: Deeply anesthetize the animal and transcardially perfuse with saline followed by 4% paraformaldehyde (PFA).[4] Post-fix the brain in 4% PFA and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Sectioning: Cut coronal sections of the brain region of interest using a cryostat or vibratome.
-
β-galactosidase Staining (X-gal): To visualize the β-gal-expressing neurons (and thus confirm their potential for inactivation), incubate the brain sections in an X-gal staining solution.[1] This will produce a blue precipitate in the β-gal-positive cells. A reduction in the number of blue cells in the this compound-treated group compared to the vehicle group can confirm the efficacy of the inactivation.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound-mediated neuronal inactivation.
Experimental Workflow for this compound-Mediated Inactivation
Caption: Experimental workflow for studying neuronal ensembles with this compound.
Logical Framework for Causal Inference
Caption: Logical framework for establishing causality with this compound.
References
- 1. jneurosci.org [jneurosci.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 4. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
Daun02 for Functional Analysis of Neural Circuits: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the causal role of specific neuronal ensembles in complex behaviors and disease states is a central goal in neuroscience and a critical step in the development of targeted therapeutics. The Daun02 system provides a powerful chemogenetic tool for the selective inactivation of neurons that are activated by a specific stimulus or behavioral task. This technique offers a high degree of specificity by targeting neurons based on their activity history, as marked by the expression of the immediate early gene c-fos. This guide provides a comprehensive overview of the this compound methodology, including its mechanism of action, detailed experimental protocols, and a summary of its application in the functional analysis of neural circuits.
Core Principle: Activity-Dependent Neuronal Inactivation
The this compound method relies on a transgenic animal model, typically Fos-lacZ rats or mice, where the promoter of the c-fos gene drives the expression of the bacterial enzyme β-galactosidase (β-gal).[1][2][3] When neurons are strongly activated by a specific stimulus, such as a behavioral task or drug exposure, they upregulate c-fos expression, leading to the accumulation of β-gal within those same neurons.[1][2]
The core of the technique is the administration of this compound, an inactive prodrug.[1][4] In the presence of β-gal, this compound is enzymatically converted into its active form, daunorubicin (B1662515).[1][2][4][5] Daunorubicin is a cytotoxic compound that can induce apoptosis (cell death) or persistently reduce neuronal excitability, effectively silencing the recently activated neuronal ensemble.[1][4][5][6][7] This targeted inactivation allows researchers to investigate the necessity of these specific neurons for subsequent behaviors.
Signaling Pathway and Mechanism of Action
The signaling cascade for this compound-mediated inactivation is a multi-step process that begins with neuronal activity and culminates in the functional silencing of the targeted cells.
Experimental Workflow
A typical this compound experiment involves several key stages, from surgical preparation to behavioral analysis. The workflow is designed to ensure that neuronal inactivation is specifically linked to the behavior of interest.
Key Experimental Protocols
Stereotaxic Surgery and Cannula Implantation
To enable targeted delivery of this compound to a specific brain region, guide cannulae are stereotaxically implanted.[1][4]
Methodology:
-
Animal Preparation: Anesthetize the Fos-lacZ animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).[4]
-
Stereotaxic Alignment: Secure the animal in a stereotaxic frame and level the skull.
-
Craniotomy: Drill a small hole in the skull above the target brain region.
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined coordinates.
-
Fixation: Secure the cannula to the skull using dental cement and skull screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for approximately one week before behavioral training.[1]
Preparation and Administration of this compound
The formulation and delivery of this compound are critical for successful and specific neuronal inactivation.
This compound Preparation: [1][4]
| Component | Concentration/Solvent Option 1 (for Nucleus Accumbens) | Concentration/Solvent Option 2 (for Cortical Areas) |
| This compound | 4 µg/µL | 4 µg/µL |
| Vehicle | 50% DMSO and 50% artificial cerebrospinal fluid (aCSF) | 5% DMSO, 6% Tween-80 in PBS |
Note: The vehicle for cortical areas is recommended to reduce potential neuronal damage.[1][4]
Administration Protocol: [1]
-
Behavioral Activation: Expose the animal to the specific behavioral stimulus to induce c-fos and subsequently β-gal expression in the neuronal ensemble of interest.
-
Timing: Wait for peak β-gal expression, which is typically 90 minutes after the onset of the behavioral activation.[1][2][3][8]
-
Infusion: Gently restrain the animal and insert the injector needles into the guide cannulae. Infuse this compound or vehicle at a controlled rate (e.g., 0.5 µL at 1 µL/min).
-
Diffusion: Leave the injector needles in place for an additional minute to allow for diffusion.
-
Behavioral Testing: Subsequent behavioral testing is typically conducted 3 days after the this compound infusion to assess the effects of inactivating the targeted neuronal ensemble.[1]
Quantitative Data Summary
The following table summarizes representative quantitative findings from studies utilizing the this compound inactivation method.
| Brain Region | Behavior Studied | Key Finding | Reference |
| Nucleus Accumbens | Context-specific cocaine sensitization | This compound inactivation of cocaine-activated neurons prevented the expression of locomotor sensitization. | [8][9] |
| Ventral Medial Prefrontal Cortex (vmPFC) | Context-induced reinstatement of heroin seeking | Inactivation of vmPFC neurons activated by the heroin-associated context decreased reinstatement of heroin seeking. | [6] |
| Orbitofrontal Cortex (OFC) | Cue-induced heroin seeking | This compound inactivation of OFC neurons after re-exposure to heroin-associated cues decreased cue-induced heroin seeking. | [6] |
| Infralimbic Cortex (IL) | Cue-induced reinstatement of alcohol seeking | This compound-treated animals showed significantly lower levels of LacZ positive neurons compared to vehicle-treated animals, suggesting cell loss. | [5][10] |
| Prelimbic Cortex (PL) | Cocaine seeking | Inactivation of PL ensembles after acquisition of cocaine seeking reduced active lever responses in a subsequent test session. | [11] |
Logical Relationships in this compound Experimental Design
The strength of the this compound technique lies in its ability to establish a causal link between a specific neuronal ensemble and a particular behavior. This is achieved through a carefully controlled experimental design.
Advantages and Limitations
Advantages:
-
High Specificity: Targets neurons based on their activity history, allowing for the investigation of functionally defined circuits.
-
Causal Inference: Enables researchers to establish a necessary role for a specific neuronal ensemble in a given behavior.[2][8][9]
-
Temporal Control: The timing of inactivation is linked to a specific behavioral event.
Limitations:
-
Dependence on c-fos Promoter: The technique is limited to behaviors that induce strong c-fos expression.[6] Behaviors associated with lower levels of neuronal activity may not be amenable to this method.
-
Co-expression Variability: The co-expression of Fos and β-galactosidase can vary across different brain regions, potentially limiting the applicability of the technique in some areas.[6]
-
Irreversibility: In many cases, this compound induces apoptosis, leading to permanent inactivation of the targeted neurons.[5][7] This may limit the number of behavioral trials that can be conducted.
-
Temporal Resolution: Compared to optogenetics, the temporal control is less precise, with inactivation occurring over hours to days rather than milliseconds.[12][13][14]
Comparison with Other Techniques
| Feature | This compound | Optogenetics | DREADDs |
| Principle | Chemogenetic inactivation of c-fos expressing neurons | Light-activated ion channels/pumps | Engineered G-protein coupled receptors activated by a designer drug |
| Temporal Resolution | Hours to days | Milliseconds | Minutes to hours |
| Reversibility | Often irreversible (apoptosis) | Reversible | Reversible |
| Invasiveness | Requires intracranial cannula and infusion | Requires intracranial optic fiber implant | Requires intracranial virus injection; drug can be given systemically |
| Targeting | Activity-dependent (endogenous stimulus) | Genetically defined cell types | Genetically defined cell types |
Conclusion
The this compound inactivation technique is a valuable tool for dissecting the functional roles of neuronal ensembles in a wide range of behaviors, particularly those related to learning, memory, and addiction.[2][8][9] Its unique ability to target neurons based on their recent activation provides a level of functional specificity that is complementary to other circuit-mapping techniques like optogenetics and DREADDs. For researchers and drug development professionals seeking to understand the neural circuits underlying specific behaviors and pathologies, the this compound system offers a powerful approach to establish causal links and identify potential targets for therapeutic intervention. Careful consideration of its advantages and limitations is essential for designing robust and interpretable experiments.
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 3. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using c-fos to study neuronal ensembles in corticostriatal circuitry of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted disruption of cocaine-activated accumbens neurons prevents context-specific sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Applications of optogenetic and chemogenetic methods to seizure circuits: Where to go next? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. blog.addgene.org [blog.addgene.org]
The Daun02 Technique: A Technical Guide to Inactivating Neuronal Ensembles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Daun02 technique, a powerful method for inactivating recently activated neurons to elucidate their causal role in behavior. This document details the history, development, mechanism of action, and experimental protocols associated with this innovative approach in neuroscience.
Introduction: Unlocking the Causal Role of Neuronal Ensembles
The this compound technique is a chemogenetic method designed to selectively inactivate neurons that have been recently activated by a specific stimulus or behavior. This approach provides a powerful tool for moving beyond correlational studies of neuronal activity to establish causal links between specific neuronal ensembles and their behavioral consequences. Developed by Bruce Hope and colleagues, the technique has been instrumental in advancing our understanding of addiction, memory, and other complex behaviors.[1][2]
The core of the this compound technique lies in the use of c-fos-lacZ transgenic animals, typically rats or mice. In these animals, the promoter for the immediate early gene c-fos, a well-established marker of neuronal activation, drives the expression of the bacterial enzyme β-galactosidase (β-gal).[1][3] When a specific neuronal ensemble is activated by a behavioral task, these neurons begin to express β-gal. The subsequent administration of the prodrug this compound, which is N-(4''-(galactopyranosyl)-3''-nitrobenzyloxycarbonyl)daunomycin, leads to its conversion into the cytotoxic compound daunorubicin (B1662515) exclusively within the β-gal-expressing neurons.[3][4] This targeted cytotoxicity results in the inactivation of the recently active neuronal population, allowing researchers to observe the behavioral effects of silencing a specific memory trace or behavioral engram.
History and Development
The this compound technique emerged from the need to bridge the gap between observing neuronal activity and understanding its causal role in behavior. Traditional methods like lesions or pharmacological inactivation lacked the specificity to target only the neurons involved in a particular process.
Timeline of Key Developments:
| Year | Development | Key Researchers/Institution | Significance |
| ~2009 | First publication of the this compound inactivation method. | Bruce T. Hope and colleagues at the National Institute on Drug Abuse (NIDA), NIH.[5] | Established the feasibility of using the c-fos-lacZ system with this compound to inactivate behaviorally activated neurons. |
| 2013-Present | Widespread adoption and refinement of the technique. | Various researchers in the fields of addiction, learning, and memory.[1][6] | Application of the this compound technique to diverse behavioral paradigms, providing critical insights into the neuronal basis of relapse, fear, and reward. |
Mechanism of Action
The efficacy of the this compound technique hinges on a two-step process: the targeted expression of β-galactosidase and the subsequent enzymatic conversion of the prodrug this compound.
Signaling Pathway to c-fos Expression:
Neuronal activation, triggered by stimuli such as learning or drug exposure, leads to an influx of calcium ions (Ca2+) through NMDA receptors and voltage-sensitive calcium channels.[7][8] This increase in intracellular calcium activates the mitogen-activated protein kinase (MAPK) signaling pathway.[7][8] The MAPK pathway, in turn, phosphorylates transcription factors that bind to the c-fos promoter, initiating the transcription of the c-fos gene.[7][8] In c-fos-lacZ transgenic animals, this also leads to the transcription of the lacZ gene and the subsequent production of β-galactosidase.
This compound Conversion and Neuronal Inactivation:
Once β-galactosidase is expressed in the activated neurons, the systemically or locally administered this compound prodrug is cleaved by the enzyme. This cleavage releases the active compound, daunorubicin. Daunorubicin is a potent topoisomerase II inhibitor and also generates reactive oxygen species.[2] This leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in the targeted neurons.[2] The result is the selective and persistent inactivation of the neuronal ensemble that was active during the initial behavioral event.
Quantitative Data from this compound Studies
The following table summarizes representative quantitative data from a study using the this compound technique to investigate context-induced relapse to heroin seeking. This demonstrates the technique's ability to produce statistically significant and behaviorally relevant results.
| Experimental Group | Behavioral Measure (Active Lever Presses) | Neuronal Activation (β-gal positive cells/section) | Statistical Significance (p-value) | Reference |
| Vehicle after Heroin Context | ~45 | ~350 | - | [9] |
| This compound after Heroin Context | ~15 | ~150 | p < 0.05 | [9] |
| Vehicle after Extinction Context | ~10 | ~150 | - | [9] |
| This compound after Extinction Context | ~15 | ~150 | Not Significant | [9] |
These data illustrate that this compound-mediated inactivation of neurons activated by a heroin-associated context significantly reduces subsequent drug-seeking behavior.[9] In contrast, inactivating neurons active in a neutral context has no effect on this behavior, highlighting the specificity of the technique.[9]
Detailed Experimental Protocols
This section provides a generalized, step-by-step protocol for a typical this compound inactivation experiment. Specific parameters may need to be optimized for different animal models, brain regions, and behavioral paradigms.
Animal Preparation and Surgery
-
Animal Model: Utilize hemizygous c-fos-lacZ transgenic rats or mice to avoid high basal levels of β-gal expression.[3]
-
Stereotaxic Surgery: Under anesthesia, implant bilateral guide cannulae aimed at the brain region of interest. Allow for a recovery period of at least one week.[3]
Behavioral Training and Induction
-
Behavioral Paradigm: Train the animals in the desired behavioral task (e.g., drug self-administration, fear conditioning).
-
Induction Session: On the day of the experiment, expose the animals to the specific cues or context that are hypothesized to activate the neuronal ensemble of interest. This session is typically short (e.g., 15-30 minutes) to induce c-fos expression without causing significant extinction of the behavior.[2]
This compound Preparation and Administration
-
This compound Solution: Prepare a solution of this compound at a concentration of 2-4 µg/µL in a vehicle solution, such as 5% DMSO and 6% Tween-80 in phosphate-buffered saline (PBS).[3]
-
Microinjection: Approximately 60-90 minutes after the start of the induction session (to allow for peak β-gal expression), infuse this compound or vehicle bilaterally into the targeted brain region through the implanted cannulae.[2][4]
Behavioral Testing and Histological Analysis
-
Behavioral Testing: Typically 3 days after this compound administration, test the animals for the behavioral outcome of interest.[2][9]
-
Histology: Following behavioral testing, perfuse the animals and collect brain tissue. Perform X-gal staining to visualize β-gal-expressing neurons and quantify the extent of neuronal inactivation.[9] Immunohistochemistry for Fos can also be performed to confirm co-localization with β-gal.[9]
Experimental Workflow Diagram:
Comparison with Other Techniques
The this compound technique offers a unique set of advantages and disadvantages compared to other methods for manipulating neuronal activity, such as DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) and optogenetics.
| Feature | This compound Technique | DREADDs | Optogenetics |
| Principle | Chemogenetic inactivation of recently active neurons. | Chemogenetic activation or inhibition of specific neuronal populations.[10] | Optogenetic activation or inhibition of specific neuronal populations with light.[11] |
| Temporal Resolution | Persistent inactivation (days).[9] | Minutes to hours.[10][11] | Milliseconds.[11] |
| Targeting | Activity-dependent (targets recently active neurons). | Genetically defined cell types or projections. | Genetically defined cell types or projections. |
| Invasiveness | Requires intracranial surgery for cannulae implantation. | Requires viral vector injection and systemic or local ligand administration. | Requires viral vector injection and implantation of an optical fiber.[11] |
| Reversibility | Generally considered irreversible due to apoptosis. | Reversible. | Reversible. |
The primary advantage of the this compound technique is its ability to target neurons based on their recent activity, allowing for the investigation of the causal role of endogenously activated neuronal ensembles. DREADDs and optogenetics, while offering better temporal control and reversibility, target genetically defined populations regardless of their activity state in a specific behavioral context.
Limitations and Considerations
Despite its power, the this compound technique has several limitations that researchers should consider:
-
Temporal Specificity: The inactivation is persistent, which may not be suitable for studying dynamic processes or reversible behavioral states.
-
Dependence on c-fos Promoter: The technique is limited to behaviors that induce robust c-fos expression.
-
Potential for Off-Target Effects: While generally specific, the potential for daunorubicin to affect neighboring cells should be considered and controlled for.
-
Transgenic Animal Requirement: The use of c-fos-lacZ animals is essential, which may limit the technique's application in species for which such models are not available.
Conclusion
The this compound technique represents a significant advancement in the toolkit of neuroscientists. By enabling the selective inactivation of behaviorally activated neuronal ensembles, it has provided unprecedented insights into the causal role of specific neural circuits in a variety of complex behaviors. While it is not without its limitations, the this compound technique, when applied with appropriate controls and in conjunction with other methods, will continue to be a valuable tool for dissecting the neural basis of behavior and for the development of novel therapeutic strategies for neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using c-fos to study neuronal ensembles in corticostriatal circuitry of addiction | Semantic Scholar [semanticscholar.org]
- 7. A Brief Introduction to the Transduction of Neural Activity into Fos Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development & Reproduction [ksdb.org]
- 9. Ventral medial prefrontal cortex neuronal ensembles mediate context-induced relapse to heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DREADDs: The Power of the Lock, the Weakness of the Key. Favoring the Pursuit of Specific Conditions Rather than Specific Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of DREADDs to Deconstruct Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Daun02 Inactivation in In Vivo Studies
Introduction
The Daun02 inactivation technique is a powerful chemogenetic method used to selectively and persistently silence or ablate neurons that were recently activated by a specific behavior or stimulus.[1][2] This method provides a causal link between the activity of specific neuronal ensembles and learned behaviors.[1][3][4] The system relies on transgenic animals, typically Fos-lacZ rats or mice, where the promoter for the immediate early gene c-fos drives the expression of the bacterial enzyme β-galactosidase (β-gal).[1][5] When neurons are strongly activated, they express both Fos and β-gal.[2][3][4] The subsequent administration of the inactive prodrug this compound into the specific brain region leads to its conversion into the active cytotoxic compound, daunorubicin (B1662515), only in the β-gal-expressing neurons.[1][2][6] This results in the targeted inactivation of the behaviorally relevant neuronal population, leaving neighboring inactive neurons unaffected.[1][2]
Mechanism of Action
The core of the this compound technique is the enzymatic conversion of a benign prodrug into a potent cellular inactivator.
-
Neuronal Activation and Transgene Expression : Salient experiences, such as drug exposure or cue presentation, induce strong neuronal activation in specific brain regions.[1] In Fos-lacZ transgenic animals, this activation drives the transcription of the lacZ gene via the c-fos promoter.[5]
-
β-galactosidase Production : The lacZ mRNA is translated into the β-galactosidase (β-gal) enzyme. Peak protein levels are typically observed around 90 minutes after the initial stimulus.[2][3][4][5]
-
Prodrug Conversion : this compound, an anthracycline-based prodrug, is microinjected into the target brain region.[1][2] In the presence of β-gal, this compound is catalytically converted into daunorubicin.[2][6]
-
Neuronal Inactivation : Daunorubicin is a well-known anti-cancer agent that disrupts cellular function through multiple mechanisms.[6] In neurons, it has been shown to reduce cellular excitability and can also induce apoptosis (cell death).[1][2][5] This leads to the persistent silencing or elimination of the neurons that were activated by the initial behavioral event.[1]
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 4. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Daun02-Mediated Inactivation of Neuronal Ensembles in Behavioral Neuroscience
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Daun02 inactivation technique is a powerful chemogenetic tool for establishing causal links between the activity of specific neuronal ensembles and learned behaviors.[1][2][3] This method allows for the selective silencing of neurons that were recently activated by a specific stimulus or behavior, without affecting neighboring inactive neurons.[4] The technique relies on the use of Fos-lacZ transgenic rodents, in which the promoter for the immediate-early gene c-fos drives the expression of the bacterial enzyme β-galactosidase (β-gal).[1][5] When the inactive prodrug this compound is administered to a specific brain region, it is converted by β-gal into the active compound daunorubicin (B1662515), which then inactivates the Fos-expressing neurons.[1][4] This inactivation can occur through the induction of apoptosis or by reducing cellular excitability.[4][5]
These application notes provide a comprehensive overview of the experimental design for using this compound in behavioral neuroscience, including detailed protocols and data presentation guidelines.
Principle of this compound-Mediated Neuronal Inactivation
The this compound inactivation method is based on the principle of activity-dependent gene expression. In Fos-lacZ transgenic animals, neurons that are strongly activated during a behavioral task will express both Fos and β-galactosidase.[1] The subsequent injection of this compound into the relevant brain region leads to the targeted inactivation of only these activated neurons.
Signaling Pathway Diagram
Caption: this compound mechanism of action in Fos-lacZ neurons.
Experimental Design and Workflow
A typical this compound experiment involves several key stages, from animal preparation to behavioral analysis. The following workflow provides a general framework that can be adapted to specific research questions.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound inactivation studies.
Protocols
Animal Preparation
1.1. Breeding and Genotyping of Fos-lacZ Rodents
-
Breeding: Fos-lacZ rats are typically bred on a Sprague-Dawley background, while mice are on a hybrid B6C3F1 x B6D2 background.[1] To maintain the line, hemizygous Fos-lacZ animals should be mated with wild-type animals.[1] This will result in approximately 50% of the offspring being heterozygous for the transgene.[1]
-
Genotyping: Tail biopsies are taken from pups for PCR-based genotyping to identify transgenic animals.[1]
1.2. Surgical Implantation of Guide Cannula
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame.
-
Cannula Implantation: Unilaterally or bilaterally implant guide cannulae aimed at the brain region of interest. The coordinates will be specific to the target region and the animal model.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics, and allow the animal to recover for at least one week before behavioral training.[1]
Behavioral Procedures
2.1. Behavioral Training
-
The specific training paradigm will depend on the research question. Examples include:
-
Drug Self-Administration: Rats are trained to press a lever to receive infusions of a drug, often paired with a discrete cue.[4]
-
Fear Conditioning: Animals learn to associate a neutral conditioned stimulus (e.g., a tone) with an aversive unconditioned stimulus (e.g., a footshock).
-
Context-induced Reinstatement: Animals are trained to self-administer a drug in one context and then undergo extinction in a different context. Re-exposure to the drug-associated context is used to induce reinstatement of drug-seeking behavior.[4]
-
2.2. Behavioral Induction Session
-
This session is designed to activate the specific neuronal ensemble of interest. For example, in a drug-seeking model, this would be a cue-induced reinstatement test where the animal can lever press for the cue but does not receive the drug.[6]
-
The duration of this session is typically 15-30 minutes.[1]
This compound Administration
3.1. Preparation of this compound Solution
-
This compound is dissolved in a vehicle solution, for example, 5% DMSO, 6% Tween 80, and 89% 0.01 M PBS.[6] A typical concentration is 2 µ g/0.5 µl.[6]
3.2. Intracranial Infusion
-
Timing: The infusion of this compound or vehicle should occur 90 minutes after the start of the behavioral induction session, as this is the time of maximal β-gal expression.[1][4]
-
Procedure: Gently restrain the animal and insert the injector needles into the guide cannulae. Infuse the this compound or vehicle solution at a controlled rate (e.g., 1 µL/min).[1] Leave the injectors in place for an additional minute to allow for diffusion.[1]
-
Volume: A common infusion volume is 0.5 µL per side.[1]
Post-Inactivation Behavioral Testing
-
Behavioral testing is typically conducted 3 days after the this compound infusion to assess the consequences of inactivating the neuronal ensemble.[1]
-
The specific behavioral test will be related to the initial training and induction sessions.
Histological Verification
-
After the final behavioral test, animals should be euthanized and their brains collected for histological analysis.
-
X-gal Staining: To visualize β-gal expressing neurons and confirm the inactivation of the targeted ensemble. A reduction in X-gal positive cells in the this compound-treated group compared to the vehicle group indicates successful inactivation.[7]
-
Immunohistochemistry: To stain for Fos or other neuronal markers to further characterize the affected neuronal populations.
Data Presentation
Quantitative data from this compound experiments should be summarized in a clear and structured format to facilitate comparison between experimental groups.
Table 1: Behavioral Data Summary
| Group | N | Behavioral Measure (e.g., Active Lever Presses) - Induction Session | Behavioral Measure (e.g., Active Lever Presses) - Test Session |
| Vehicle | 14 | Mean ± SEM | Mean ± SEM |
| This compound | 14 | Mean ± SEM | Mean ± SEM |
Note: This is an example table. The specific behavioral measures will vary depending on the experiment.
Table 2: Histological Data Summary
| Group | N | Number of β-gal Positive Cells in Target Region (Mean ± SEM) |
| Vehicle | 14 | Mean ± SEM |
| This compound | 14 | Mean ± SEM |
Limitations and Considerations
-
Irreversibility: In some cases, this compound-induced inactivation can lead to apoptotic cell death, making the effect permanent.[5] This is a critical consideration for experimental design.
-
Transgenic Animals: The use of Fos-lacZ transgenic animals is essential for this technique.
-
Off-target Effects: While the method is highly specific to activated neurons, careful histological verification is necessary to confirm the precise location and spread of the infusion.
-
Behavioral Controls: Appropriate control groups are crucial, including vehicle-infused animals and potentially groups where a different neuronal ensemble is activated before this compound infusion.[1]
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fos-expressing neuronal ensemble in rat ventromedial prefrontal cortex encodes cocaine seeking but not food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Targeted Neuronal Inactivation Using Daun02 in c-fos-lacZ Mice
Introduction
The c-fos-lacZ transgenic mouse model provides a powerful tool for identifying and manipulating neurons that are activated by specific behavioral or pharmacological stimuli.[1][2][3] In these animals, the promoter of the immediate early gene c-fos, which is rapidly transcribed in response to neuronal activity, drives the expression of the bacterial gene lacZ.[1][2] The lacZ gene product, β-galactosidase (β-gal), can then be used as a reporter to identify recently activated neurons.[2]
This system enables a technique for targeted neuronal ablation through the administration of the prodrug Daun02.[4][5] this compound is a biologically inactive anthracycline derivative that can be catalytically converted into the potent cytotoxic agent daunorubicin (B1662515) by β-gal.[6][7] When this compound is administered to a c-fos-lacZ mouse following a stimulus, it is selectively metabolized within the behaviorally-activated, β-gal-expressing neurons.[4][8] The resulting daunorubicin induces apoptosis, leading to the selective inactivation of the specific neuronal ensemble activated by the stimulus, while leaving surrounding, non-activated neurons unaffected.[6][8] This method allows researchers to establish causal links between specific neuronal populations and learned behaviors.[4][9]
Mechanism of Action
The this compound inactivation technique is based on a two-step process. First, a behavioral experience (e.g., cue exposure, drug administration) strongly activates a sparse population of neurons. This activation induces the c-fos promoter, leading to the transcription of the lacZ gene and subsequent translation of the β-galactosidase protein within these specific cells.[7][8] Second, the inactive prodrug this compound is injected into the brain region of interest.[4] Inside the activated neurons, β-galactosidase converts this compound into daunorubicin.[4][6] Daunorubicin intercalates with DNA and induces apoptosis and cell death, thus selectively silencing the neurons that were activated by the initial stimulus.[6][8]
Figure 1. Mechanism of this compound-mediated selective neuronal ablation in c-fos-lacZ mice.
Experimental Protocols
A. Animal Model
-
Strain: c-fos-lacZ transgenic mice.[4] Mice bred on a hybrid B6C3F1 x B6D2 background have been cited.[4]
-
Breeding: Use only hemizygous c-fos-lacZ mice.[4] Homozygous animals may express high basal levels of β-gal, which can interfere with the selective inactivation of only behaviorally activated neurons.[4] Mate a hemizygous animal with a wild-type animal; approximately 50% of the offspring will be transgene-positive.[4]
-
Genotyping: Genotyping of offspring is required to identify hemizygous carriers of the lacZ transgene.[7]
-
Housing: Standard housing conditions should be maintained. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[4]
B. Preparation of this compound Solution
This compound (MW 884.79) is a prodrug that is converted to daunorubicin by β-galactosidase.[4][6]
-
Vehicle Composition: A recommended vehicle that minimizes neuronal damage in cortical areas is a solution of 5% DMSO and 6% Tween-80 in sterile phosphate-buffered saline (PBS).[4]
-
Concentration: A typical working concentration is 4 µg/µL.[4]
-
Preparation Steps:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to dissolve the powder. Vortex thoroughly.
-
Add the appropriate volume of Tween-80.
-
Add sterile PBS to reach the final volume and concentration.
-
Vortex until the solution is clear. The solution should be prepared fresh before each experiment.
-
C. Surgical Procedure: Guide Cannula Implantation
To allow for precise, region-specific delivery, this compound must be injected directly into the target brain area via an implanted guide cannula.[4][6]
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection) as approved by your institution.[6][10]
-
Stereotaxic Surgery: Mount the anesthetized mouse in a stereotaxic apparatus.[4]
-
Incision: Shave the head, sterilize the area, and make a midline incision in the scalp to expose the skull.[4]
-
Craniotomy: Using a dental drill, create a small burr hole in the skull over the target brain region at the predetermined stereotaxic coordinates.
-
Cannula Implantation: Slowly lower a sterile guide cannula to the desired depth.
-
Fixation: Secure the cannula to the skull using dental cement and jeweler's screws.
-
Post-Operative Care: Administer analgesics as required. Allow the animal to recover for at least one week before behavioral experiments.
D. Experimental Workflow
The timing of this compound administration relative to the behavioral stimulus is critical for targeting the correct neuronal ensemble.
-
Behavioral Stimulus: Expose the animal to the specific behavioral paradigm or stimulus intended to activate the neuronal population of interest (e.g., fear conditioning, drug self-administration, novel environment exposure).[4]
-
Waiting Period: Wait for 90 minutes after the initiation of the behavioral stimulus. This allows for the expression of the c-fos-lacZ transgene and accumulation of β-galactosidase protein to peak levels in the activated neurons.[4][5][6]
-
This compound Infusion:
-
Gently restrain the mouse and remove the dummy cannula from the implanted guide cannula.
-
Insert a sterile injector needle connected to a Hamilton syringe via tubing. The injector should extend slightly beyond the tip of the guide cannula.
-
Infuse a small volume of the this compound solution (or vehicle for control animals) into the target brain region over a period of several minutes to allow for diffusion.
-
Leave the injector in place for an additional minute to prevent backflow upon retraction.
-
Replace the dummy cannula.
-
-
Ablation Period: Allow sufficient time (typically several days) for this compound to be metabolized and for the targeted cells to undergo apoptosis.
-
Post-Ablation Testing: Re-test the animals in the behavioral paradigm to assess the functional consequences of inactivating the specific neuronal ensemble.[4]
-
Histological Verification: After the final behavioral test, perfuse the animal and prepare the brain tissue for histological analysis (e.g., X-gal staining or immunohistochemistry for β-gal) to confirm the location of the injection and the extent of neuronal ablation.[4]
Figure 2. General experimental workflow for this compound-mediated neuronal inactivation.
Quantitative Data
The following tables summarize typical parameters used in this compound administration protocols. These values should be optimized for specific brain regions and experimental goals.
Table 1: this compound Solution and Infusion Parameters
| Parameter | Recommended Value | Reference |
| Prodrug | This compound | [4][5] |
| Molecular Weight | 884.79 g/mol | [4][6] |
| Vehicle | 5% DMSO, 6% Tween-80 in PBS | [4] |
| Concentration | 4 µg/µL | [4] |
| Infusion Volume (per side) | 0.3 - 1.0 µL | [11] |
| Infusion Rate | 0.1 - 0.2 µL/min | [11] |
Table 2: Experimental Timeline
| Phase | Timing | Rationale | Reference |
| Stimulus to Infusion | 90 minutes | Allows for peak expression of β-galactosidase in activated neurons. | [4][5][6] |
| Infusion to Post-Test | > 24 hours (typically several days) | Allows time for apoptosis and cell death of targeted neurons. | [6] |
| Cannula Recovery | ≥ 7 days | Ensures full recovery from stereotaxic surgery before experiments. | [6] |
References
- 1. A fos-lac Z transgenic mouse that can be used for neuroanatomic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fos-lacZ transgenic mice: mapping sites of gene induction in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporal and spatial expression of a fos-lacZ transgene in the developing nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for Mapping Functional Neural Pathways with Daun02
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daun02 is a powerful chemogenetic tool for mapping functional neural pathways by inactivating neurons that are activated by specific stimuli or behaviors. This technique offers a high degree of temporal and spatial specificity, allowing researchers to establish causal relationships between the activity of defined neuronal ensembles and particular behaviors or physiological responses.[1][2][3] These application notes provide a comprehensive overview of the this compound system, its mechanism of action, detailed experimental protocols, and examples of its application in neuroscience research.
Mechanism of Action
The this compound inactivation method relies on a two-component system:
-
A c-fos-lacZ Transgenic Animal Model: In these animals (typically rats or mice), the promoter for the immediate early gene c-fos drives the expression of the bacterial enzyme β-galactosidase (β-gal).[1][4] Since c-fos is rapidly and transiently expressed in neurons following strong synaptic activity, β-gal is selectively produced in neurons that have been recently activated.
-
The Prodrug this compound: this compound is a biologically inactive prodrug that can be locally infused into a specific brain region.[2][4] In the presence of β-gal, this compound is enzymatically converted into its active form, daunorubicin.[1][2][4] Daunorubicin is a potent topoisomerase II inhibitor that disrupts DNA replication and repair, leading to the functional inactivation of the neuron.[1][2] The proposed mechanisms of inactivation include the induction of apoptosis and the reduction of cellular excitability.[2][4]
This elegant system allows for the targeted inactivation of only those neurons that were active during a specific behavioral paradigm, leaving neighboring, inactive neurons unaffected.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular mechanism of this compound-mediated neuronal inactivation and the general experimental workflow for its use in mapping functional neural pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Daun02 injection variability and diffusion
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Daun02 injections. Our aim is to help you navigate potential challenges and ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound preparation and injection, offering potential causes and solutions in a question-and-answer format.
Issue 1: Precipitate Formation in this compound Solution
-
Question: I observed a precipitate in my this compound solution after adding PBS or aCSF. What went wrong?
-
Answer: this compound will irreversibly precipitate if PBS or aCSF is added to a cold stock solution.[1][2] To prevent this, ensure that the frozen this compound aliquot is completely thawed to room temperature before adding any aqueous solution.
Issue 2: Inconsistent Injection Volumes
-
Question: My injection volumes are variable between animals. How can I improve consistency?
-
Answer: Inconsistent injection volumes can be due to several factors. Here are some troubleshooting steps:
-
Air Bubbles: Carefully inspect the Hamilton syringe and tubing for any air bubbles before and after loading the this compound solution. Expel any bubbles to ensure accurate volume delivery.
-
Clogged Injector: The injector needle may be clogged with tissue debris or precipitated drug. Before each injection, ensure the solution flows freely by expelling a small droplet. If clogged, use a fine wire to clear the needle or replace it.
-
Pump Calibration: Regularly check the calibration of your infusion pump to ensure it is delivering at the specified rate.
-
Viscosity: Ensure the vehicle solution is homogenous, as variations in viscosity can affect flow rate.
-
Issue 3: Backflow or Leakage at the Injection Site
-
Question: I am noticing backflow of the injectate up the cannula track. How can I prevent this?
-
Answer: Backflow can lead to inaccurate dosing and damage to surrounding tissue. Consider the following adjustments:
-
Infusion Rate: A slower infusion rate allows the tissue to better absorb the injectate. A commonly used rate is 1 µL/min.[1][2]
-
Needle Dwell Time: After the infusion is complete, leave the injector needle in place for an additional minute to allow for diffusion away from the needle tip and to prevent backflow upon retraction.[1][2]
-
Injector Protrusion: Ensure the injector needle extends sufficiently beyond the guide cannula (typically 0.3-1.0 mm) to deliver the solution directly into the target tissue rather than along the cannula track.[2]
-
Issue 4: Excessive Tissue Damage Around the Injection Site
-
Question: I am observing significant neuronal damage in my control animals at the injection site. What could be the cause?
-
Answer: While a small amount of mechanical damage from the needle is expected, excessive damage can be a confounding factor.
-
Vehicle Composition: The vehicle used to dissolve this compound can contribute to neurotoxicity. An earlier formulation of 50% DMSO and 50% aCSF was found to cause more neuronal damage in cortical areas.[1] A commonly used and better-tolerated vehicle is 5% DMSO and 6% Tween-80 in PBS.[1][3]
-
Injection Volume and Rate: Large volumes or rapid injections can cause significant mechanical damage. Use the smallest effective volume and a slow infusion rate.
-
Needle Gauge: Use the smallest gauge needle that is appropriate for your experiment to minimize tissue displacement.
-
Frequently Asked Questions (FAQs)
Activation and Mechanism
-
Question: How is this compound activated and what is its mechanism of action?
-
Answer: this compound is an inactive prodrug that is converted to the active compound, daunorubicin (B1662515), by the enzyme β-galactosidase (β-gal).[1][2][4][5][6][7] In experimental models using c-fos-lacZ transgenic animals, neuronal activation induces the expression of both c-Fos and β-gal.[4][6][7] When this compound is injected into a brain region of interest, it is selectively metabolized by β-gal in these recently activated neurons.[1][4] The resulting daunorubicin then inactivates these neurons. The precise mechanism of inactivation is still under investigation, with evidence supporting both the induction of apoptosis (cell death) and the reversible reduction of cellular excitability, potentially through the blockade of voltage-dependent calcium channels.[1][4][5][6]
-
Question: How long after neuronal activation should I inject this compound?
-
Answer: this compound should be injected when β-galactosidase expression is maximal following behavioral induction. This is typically around 90 minutes after the start of the behavioral task.[1][2][4][7]
Experimental Design and Controls
-
Question: What are the appropriate controls for a this compound experiment?
-
Answer: Several control groups are essential for interpreting the results of this compound experiments:
-
Vehicle Control: A group of animals should be injected with the same vehicle solution (e.g., 5% DMSO, 6% Tween-80 in PBS) without this compound to control for the effects of the injection procedure and the vehicle itself.[4]
-
Behavioral Control: To ensure that the effects of this compound are specific to the inactivation of the neuronal ensemble of interest, a control group can be exposed to a different context or stimulus that does not activate the target ensemble before receiving the this compound injection.[1]
-
Histological Control: Post-mortem histological analysis is crucial to verify the correct placement of the injection and to assess for any non-specific tissue damage.
-
-
Question: How long after this compound injection can I expect to see a behavioral effect?
-
Answer: Behavioral testing is typically performed 3 days after the this compound injection.[1][2][4] This allows sufficient time for the inactivation of the targeted neurons. However, the optimal time course may vary, and pilot experiments are recommended.[1]
Diffusion and Spread
-
Question: How far does this compound diffuse from the injection site?
-
Answer: The diffusion of this compound and its active form, daunorubicin, in brain tissue is a critical factor that is not extensively quantified in the literature. The spread will depend on several factors including:
-
Injection Volume and Rate: Larger volumes and faster infusion rates can increase the initial spread, but also the risk of backflow and edema.
-
Tissue Anisotropy: The cellular and fiber tract organization of the brain region can influence the direction and extent of diffusion.[8]
-
Cellular Uptake: The rate at which this compound is taken up and metabolized by β-gal-expressing cells will limit its further diffusion.
-
Clearance: Clearance of the drug from the tissue by blood flow will also affect its concentration and spread.[9]
-
Verification: To empirically determine the area of effect in your experiment, it is advisable to perform post-mortem analysis. Counting β-gal positive cells in a radius of 200-300 µm around the injection site can help quantify the extent of neuronal inactivation.[1][2]
-
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Concentration | 4 µg/µL | [1][2] |
| Vehicle Composition | 5% DMSO, 6% Tween-80 in sterile PBS or aCSF | [1][3] |
| Injection Volume (Rat) | 0.5 µL per side | [1][2] |
| Infusion Rate | 1 µL/min | [1][2] |
| Time of Injection Post-Activation | 90 minutes | [1][2][4][7] |
| Time to Behavioral Testing | 3 days | [1][2][4] |
Experimental Protocols
This compound Solution Preparation
-
On the day of use, thaw a frozen aliquot of this compound to room temperature.
-
Prepare the vehicle solution of 5% DMSO and 6% Tween-80 in sterile PBS or aCSF.
-
Add the appropriate volume of the vehicle to the thawed this compound to achieve a final concentration of 4 µg/µL. Mix well.
-
It is critical to prepare the vehicle control solution in the same manner.
-
Briefly centrifuge the tubes to collect the solution at the bottom.
-
Keep the solution at room temperature until use and discard any remaining solution after the experiment.
Intracranial Injection Procedure
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Determine the stereotaxic coordinates for the target brain region.
-
Implant guide cannulas aimed at the target region and allow for recovery.
-
Habituate the animals to the infusion procedure with sham infusions a few days prior to the experiment.[1]
-
On the day of injection, load a Hamilton syringe with the this compound or vehicle solution, ensuring there are no air bubbles.
-
Insert the injector needle, extending 0.3-1.0 mm beyond the guide cannula, into the brain.
-
Infuse the solution at a rate of 1 µL/min.
-
After the infusion is complete, leave the injector in place for an additional minute before slowly retracting it.[1][2]
Visualizations
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Role of Nucleus Accumbens Shell Neuronal Ensembles in Context-Induced Reinstatement of Cocaine-Seeking | Journal of Neuroscience [jneurosci.org]
- 4. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 8. Effect of tissue permeability and drug diffusion anisotropy on convection-enhanced delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug "diffusion" within the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Daun02 for Neuronal Inactivation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Daun02 for neuronal inactivation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound-mediated neuronal inactivation?
A1: this compound is an inactive prodrug that is converted into the active compound, daunorubicin (B1662515), by the enzyme β-galactosidase (β-gal).[1][2] In experimental models, such as the Fos-lacZ transgenic rat, behaviorally activated neurons express β-gal.[1][3] When this compound is injected into a specific brain region, it is metabolized by β-gal only in these activated neurons.[1] The resulting daunorubicin then selectively inactivates these neurons.[1]
Q2: What are the known cellular effects of daunorubicin in neurons?
A2: The precise mechanism of neuronal inactivation by daunorubicin is still under investigation, with evidence pointing towards two primary effects. Some studies suggest that daunorubicin induces apoptotic cell death in the targeted neurons.[4][5] Other research indicates that it reduces neuronal excitability, possibly by increasing the action potential threshold and the afterhyperpolarization, without causing cell death.[4] It's also possible that both of these effects occur.[4]
Q3: What is the typical timeline for a this compound experiment?
A3: A typical experiment involves several stages:
-
Surgical Preparation : Implantation of guide cannulas for targeted injection.[1][2]
-
Behavioral Training : Training the animal in a specific task to later activate the neuronal ensemble of interest.
-
Induction Day : Exposing the animal to a specific cue or behavior to induce Fos and β-gal expression in the relevant neurons.[2]
-
This compound Infusion : Injecting this compound into the target brain region, typically 90 minutes after the induction stimulus when β-gal expression is maximal.[1][2]
-
Behavioral Testing : Assessing the behavioral effects of the neuronal inactivation, usually 3 days after the this compound infusion.[1][5]
Q4: Why is the timing of this compound injection critical?
A4: The timing of this compound injection is crucial for the specificity of neuronal inactivation. In Fos-lacZ models, the expression of β-galactosidase peaks approximately 90 minutes after the initiation of the behavioral test or cue exposure that activates the neurons.[1][2] Injecting this compound at this peak ensures that the prodrug is efficiently converted to daunorubicin in the desired neuronal ensemble.
Q5: Is the inactivation of neurons by this compound permanent?
A5: The permanence of this compound-induced inactivation is a subject of ongoing research. If the mechanism is primarily apoptotic cell death, the effect would be permanent.[4][5] However, if the primary effect is a reduction in neuronal excitability, it is possible that the effects could be reversible.[4] The experimental context and potentially the dosage may influence the outcome.
Troubleshooting Guides
Issue 1: No behavioral effect is observed after this compound infusion.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Dosage | The concentration or volume of this compound may be too low for the target brain region. Consult literature for typical dosage ranges in similar studies and consider a dose-response pilot study. |
| Failed Cannula Placement | Verify the placement of the guide cannula via histology after the experiment. Incorrect placement will result in this compound being delivered to the wrong area. |
| Insufficient β-gal Expression | The behavioral stimulus may not have been strong enough to induce sufficient β-gal expression. Confirm β-gal expression using X-gal staining.[1] Ensure the behavioral paradigm is robust. |
| Degraded this compound | Ensure that the this compound solution was prepared correctly and stored properly to prevent degradation. |
| Timing of Injection | Confirm that the this compound infusion occurred at the peak of β-gal expression (around 90 minutes post-stimulation).[1][2] |
Issue 2: Widespread, non-specific neuronal death is observed.
| Possible Cause | Troubleshooting Step |
| This compound Dosage Too High | An excessively high concentration or volume of this compound can lead to leakage and off-target effects. Reduce the concentration or volume of the infusate. |
| High Basal β-gal Expression | Homozygous Fos-lacZ animals can have high basal levels of β-gal, leading to inactivation of non-target neurons. It is recommended to use hemizygous animals for these experiments.[1] |
| Infusion Rate Too Fast | A rapid infusion rate can cause backflow and damage to the surrounding tissue. A slow infusion rate (e.g., 1µL/min) is recommended.[1] The injector should also be left in place for a minute after infusion to allow for diffusion.[1] |
Issue 3: Inconsistent results across animals.
| Possible Cause | Troubleshooting Step |
| Variability in Surgical Implants | Ensure stereotaxic procedures are highly standardized to minimize variability in cannula placement. |
| Inconsistent Infusion Parameters | Use a reliable infusion pump to ensure consistent volume and rate of this compound delivery for all animals. |
| Variability in Behavioral Performance | Ensure all animals are trained to a consistent performance criterion before the this compound infusion day. |
| Genetic Background | Use animals from a consistent genetic background. Fos-lacZ rats are typically bred on a Sprague-Dawley background.[1] |
Quantitative Data Summary
| Parameter | Value | Species/Model | Brain Region | Reference |
| Infusion Volume | 0.5 µL | Rat | N/A | [1] |
| Infusion Rate | 1 µL/min | Rat | N/A | [1] |
| Time of Infusion Post-Behavior | 90 minutes | Rat/Mouse | N/A | [1][3] |
| Time to Behavioral Testing | 3 days | Rat/Mouse | N/A | [1][5] |
Note: Specific concentrations of this compound are often determined empirically and may vary between brain regions and experimental goals. Researchers are encouraged to perform pilot studies to determine the optimal dose for their specific application.
Experimental Protocols
Protocol 1: Preparation of 4% Paraformaldehyde (PFA)
-
In a chemical fume hood, add 40g of paraformaldehyde powder to approximately 700 mL of distilled water.
-
Add 4g of sodium hydroxide (B78521) pellets and stir on a heated stir plate until the PFA is dissolved (this may take over 20 minutes).[1]
-
Once dissolved, add sodium phosphate (B84403) monobasic until it also dissolves.
-
Bring the total volume up to 1 L with distilled water.
-
Filter the solution to remove any remaining granules. The final pH should be between 7.4 and 7.5.
-
Store at 4°C for up to 3-4 days.[1]
Protocol 2: Intracranial Infusion of this compound in Rats
-
Preparation : Clean Hamilton syringes, tubing, and injector needles with 70% ethanol, followed by sterile water.[2] Aspirate 10 µL of this compound or vehicle solution into the syringes and ensure the solution is at the tip of the injector needles.[2]
-
Timing : 90 minutes after the initiation of the behavioral task to induce β-gal, gently restrain the rat.[1][2]
-
Injection : Insert the injector needles bilaterally into the previously implanted guide cannulas.
-
Infusion : Infuse 0.5 µL of this compound or vehicle at a rate of 1 µL/min using an infusion pump.[1]
-
Diffusion : After the infusion is complete, leave the injector needles in place for an additional minute to allow the solution to diffuse and prevent backflow.[1]
-
Recovery : Gently remove the injectors and return the animal to its home cage.
Visualizations
Caption: Mechanism of this compound-mediated neuronal inactivation.
Caption: Standard experimental workflow for this compound studies.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 4. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Daun02 Vehicle Preparation and Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the preparation and administration of the prodrug Daun02, with a focus on minimizing tissue damage.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in working solution | The this compound stock solution was not at room temperature when PBS or aCSF was added. | Ensure the frozen this compound stock solution is fully thawed to room temperature before adding PBS or aCSF to prepare the final working solution. Adding aqueous solutions to cold DMSO can cause the solute to precipitate irreversibly.[1] |
| Increased or unexpected neuronal damage at the injection site | The vehicle composition is not optimal for the target brain region. | For cortical areas, avoid using a vehicle with a high concentration of DMSO, such as 50% DMSO and 50% aCSF, as this has been shown to cause more neuronal damage.[1][2] Use the recommended vehicle of 5% DMSO and 6% Tween-80 in PBS.[1][2] |
| The injection rate is too fast, causing mechanical damage to the tissue. | Use a slow and consistent infusion rate. A commonly used rate is 1 µL/min.[1] | |
| Necrotic tissue resulting from the intracranial injection procedure itself. | This can occur in a small minority of injection sites. Animals with significant necrosis at the injection site should be excluded from the analysis.[1] Ensure proper surgical techniques are followed to minimize tissue disruption. | |
| Irritation or infection at the surgical site | Jagged edges on the dental acrylic used to secure the cannula are irritating the animal. | Smooth out any jagged edges of the dental acrylic after it has hardened.[1][2] |
| Debris or infection in the guide cannula. | Regularly (e.g., every 2 days) unblock the guide cannula by inserting the dummy cannula up and down to clear any debris.[1][2] Maintain sterile procedures during surgery and infusions. | |
| Inconsistent or no behavioral effect of this compound | Insufficient β-galactosidase (β-gal) expression in the target neurons. | It is advisable to conduct pilot experiments to confirm that the behavioral paradigm induces sufficient β-gal expression in the brain area of interest.[2] Not all behaviors will induce the c-fos promoter to the level required for this compound activation.[3] |
| Incorrect timing of this compound injection relative to peak β-gal expression. | β-gal expression typically peaks 90 minutes after the initiation of the behavioral stimulus.[1][2] Administer this compound at this time point to ensure efficient conversion to daunorubicin (B1662515). | |
| The behavioral test is performed too early or too late after this compound infusion. | The behavioral effects of this compound are typically assessed 3 days after its infusion, which allows sufficient time for the inactivation of β-gal-expressing neurons.[1][2] However, the optimal timing can vary, and pilot experiments may be necessary to determine the ideal window for your specific experiment.[2] | |
| The injected this compound or vehicle solution did not stay within the target brain region. | After the infusion is complete, leave the injector needles in place for an additional minute to prevent backflow and ensure proper diffusion of the solution.[1] | |
| X-gal staining shows unexpected results (e.g., stained blood vessels) | The pH of the β-gal buffer for X-gal staining is incorrect, particularly if it is too acidic. | Ensure that the pH meter is properly calibrated and that the β-gal buffer is at the correct pH to avoid non-specific staining. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is an inactive prodrug that is converted into the active cytotoxic compound, daunorubicin, by the enzyme β-galactosidase (β-gal).[1][2] In neuroscience research, it is used in conjunction with transgenic animals (e.g., Fos-lacZ rats) where the lacZ gene, which codes for β-gal, is under the control of an activity-dependent promoter like c-fos.[4] When neurons are activated by a specific behavior or stimulus, they express β-gal. Subsequent injection of this compound into that brain region leads to the targeted inactivation of only those activated neurons.[3][4]
2. What are the known mechanisms of this compound-mediated neuronal inactivation?
The active form, daunorubicin, is thought to inactivate neurons through two primary mechanisms:
-
Apoptosis and cell death : Daunorubicin can induce programmed cell death in the targeted neurons.[3][5]
-
Reduced cellular excitability : It can also acutely decrease neuronal firing by blocking voltage-dependent calcium channels.[3]
The predominant mechanism may depend on the concentration of daunorubicin achieved within the cell.[5]
3. What is the recommended vehicle for this compound to minimize tissue damage?
The recommended vehicle, particularly for cortical areas, is 5% DMSO, 6% Tween-80 in PBS .[1][2] An earlier formulation of 50% DMSO in artificial cerebrospinal fluid (aCSF) was found to cause more significant neuronal damage.[1][2]
4. How should I prepare the this compound working solution?
A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve creating a concentrated stock solution of this compound in 100% DMSO, which can be stored long-term at -20°C or -80°C.[1] On the day of the experiment, this stock is thawed to room temperature and then diluted with Tween-80 and PBS to the final working concentration.[1]
5. What is the typical timeline for a this compound experiment?
A typical timeline involves:
-
Surgery: Implantation of guide cannula into the target brain region.
-
Recovery: Allow animals to recover for at least 7 days post-surgery.[1][2]
-
Behavioral Induction: The animal performs a task to induce β-gal expression in specific neuronal ensembles.
-
This compound Infusion: 90 minutes after the start of the behavioral induction, this compound or vehicle is infused into the target brain region.[1][2]
-
Behavioral Testing: The effect of the neuronal inactivation is typically assessed 3 days after the this compound infusion.[1][2]
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| This compound Final Concentration | 4 µg/µL | [1][2] |
| Vehicle Composition | 5% DMSO, 6% Tween-80 in PBS | To minimize neuronal damage in cortical areas.[1][2] |
| Infusion Volume | 0.5 µL per side | [1] |
| Infusion Rate | 1 µL/min | [1] |
| Timing of Infusion | 90 minutes after behavioral induction | To coincide with peak β-gal expression.[1][2] |
| Post-Infusion Dwell Time | 1 minute | To prevent backflow.[1] |
| Time to Behavioral Testing | 3 days post-infusion | Allows for inactivation of target neurons.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Vehicle and Working Solution
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (B87167) (DMSO)
-
Tween-80
-
Phosphate-buffered saline (PBS), sterile
-
Microcentrifuge tubes
Procedure for Stock Solution (80 µg/µL):
-
In a microfuge tube, dissolve this compound powder in 100% DMSO to a final concentration of 80 µg/µL.
-
Mix by gently pipetting up and down, followed by vortexing, until fully dissolved.
-
This stock solution can be stored at -20°C for up to one year, or at -80°C for several years.[1]
Procedure for Final Working Solution (4 µg/µL):
-
On the day of use, thaw a frozen aliquot of the 80 µg/µL this compound stock solution completely to room temperature. This is a critical step to prevent precipitation. [1]
-
For every 2.5 µL of the 80 µg/µL this compound stock, add 15 µL of 20% Tween-80.
-
To this mixture, add 16.5 µL of sterile PBS.
-
Mix well. The final solution will be 4 µg/µL this compound in 5% DMSO and 6% Tween-80 in PBS.
-
Prepare the vehicle control solution using the same procedure, but substitute 100% DMSO for the this compound stock solution.
-
Briefly centrifuge both the this compound and vehicle solutions to bring the contents to the bottom of the tubes.
-
Keep the solutions at room temperature until use and discard any remaining solution after the experiment.
Protocol 2: Intracranial Infusion of this compound
Materials:
-
Fos-lacZ transgenic animal with implanted guide cannula
-
Prepared this compound or vehicle solution
-
Infusion pump
-
Hamilton syringes
-
Injector needles sized to extend 1 mm beyond the guide cannula
Procedure:
-
Gently restrain the animal.
-
Insert the injector needles, connected to the Hamilton syringes via tubing, into the bilateral guide cannulas.
-
Place the animal in a comfortable cage for the duration of the infusion.
-
Infuse 0.5 µL of this compound or vehicle solution at a rate of 1 µL/min.[1]
-
After the infusion is complete, leave the injector needles in place for an additional minute to allow for diffusion and prevent backflow up the cannula track.[1]
-
Gently remove the injector needles and replace the dummy cannulas.
-
Return the animal to its home cage.
Visualizations
Caption: Mechanism of this compound-mediated selective neuronal inactivation.
Caption: Standard experimental workflow for this compound-mediated neuronal inactivation.
Caption: Logic for avoiding this compound precipitation during vehicle preparation.
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Daun02 administration
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Daun02. The focus is on addressing and mitigating potential off-target effects to ensure experimental validity and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary "off-target" effects of this compound administration?
A1: In the context of this compound, "off-target effects" typically refer to unintended consequences beyond the selective inactivation of β-galactosidase (β-gal) expressing neurons. These include:
-
Non-specific Neuronal Damage: Toxicity to neurons that do not express β-gal, often localized around the injection site. This can result from the vehicle, mechanical damage from the injection, or leakage of daunorubicin (B1662515).
-
Toxicity from Daunorubicin: Daunorubicin, the active metabolite of this compound, is a potent cytotoxic agent. Its mechanisms include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which can induce apoptosis.[1][2][3][4][5] If this compound is converted to daunorubicin extracellularly or leaks from target cells, it can damage neighboring cells.
-
Behavioral Artifacts: Observed behavioral changes may not be due to the inactivation of the target neuronal ensemble but could result from inflammation, neuronal damage, or other non-specific effects of the procedure.
Q2: My animals are showing unexpected motor deficits or signs of illness after this compound injection. What could be the cause?
A2: This is a critical issue that could stem from several sources. Use the following troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for unexpected adverse effects.
-
Vehicle Toxicity: Some vehicles, particularly those with high concentrations of DMSO, can be neurotoxic.[6][7]
-
Solution: Inject a control group of animals with the vehicle solution alone. If these animals show similar adverse effects, the vehicle is the likely culprit. Consider reformulating the vehicle (see Table 1).
-
-
Incorrect this compound Concentration: The concentration of this compound may be too high, leading to widespread cell death.
-
Solution: Perform a dose-response study to determine the minimal effective concentration that inactivates the target ensemble without causing widespread damage.
-
-
Improper Injection Parameters: A high infusion rate or large volume can cause mechanical damage and increase the diffusion of this compound to non-target areas.
-
Solution: Reduce the infusion rate (e.g., 0.5 µL/min) and volume.[6] Ensure the injection cannula is correctly placed.
-
-
Infection: Aseptic technique is crucial during stereotactic surgery.
-
Solution: Review all surgical procedures to ensure sterility.
-
Q3: I am observing widespread cell death, even in my control animals that were not exposed to the behavioral stimulus. Why is this happening?
A3: This suggests non-specific activation of this compound or baseline toxicity.
-
Basal c-fos Expression: If there is high baseline c-fos expression in your animal model, this will lead to β-gal expression and subsequent cell death upon this compound administration, even without a specific behavioral task. This can be a particular issue in homozygous Fos-lacZ animals.
-
Leaky Transgene Expression: The c-fos promoter in the transgenic line may have some level of "leaky" expression, leading to β-gal in a small number of neurons irrespective of activity.
-
Solution:
-
Use Hemizygous Animals: Breed hemizygous Fos-lacZ animals with wild-type animals to reduce high basal β-gal levels.
-
Appropriate Behavioral Controls: A crucial control group involves exposing the animal to a novel but neutral context before this compound injection.[7] This helps differentiate between the inactivation of a specific memory-associated ensemble and an ensemble activated by any novel experience.
-
Histological Verification: Process brain tissue from control animals for β-gal expression (via X-gal staining) and neuronal degeneration (e.g., Fluoro-Jade staining) to quantify baseline cell death.
-
Q4: My this compound-mediated inactivation is inconsistent across animals. What are some potential reasons?
A4: Inconsistency can arise from several experimental variables:
-
Timing of Injection: β-gal expression peaks approximately 90 minutes after the behavioral induction.[6][8] Injecting this compound too early or too late will result in suboptimal conversion to daunorubicin and incomplete inactivation.
-
This compound Preparation and Handling: this compound can precipitate if not prepared correctly.[6] It should be fully thawed to room temperature before dilution.
-
Cannula Placement: Inaccurate stereotactic targeting will lead to this compound being delivered to the wrong location.
-
Solution:
-
Standardize Timing: Strictly adhere to the 90-minute post-induction time window for this compound infusion.
-
Verify Drug Preparation: Follow the preparation protocol carefully (see Section 3.1).
-
Histological Confirmation: After the experiment, perfuse the animals and perform histology to verify cannula placement for every animal included in the final analysis.
-
Data Presentation: Experimental Parameters
To minimize off-target effects, it is crucial to use appropriate and validated experimental parameters. The table below summarizes key parameters reported in the literature.
| Parameter | Recommended Value/Composition | Rationale & Key Considerations | Source(s) |
| This compound Concentration | 2 - 4 µg/µL | Higher concentrations risk non-specific toxicity. A dose-response should be performed for new brain regions or experimental paradigms. | [6][7] |
| Vehicle Composition | 5% DMSO, 6% Tween-80 in sterile PBS | This vehicle has been found to have lower toxicity in cortical areas compared to 50% DMSO solutions. The vehicle itself must be tested as a control. | [6][7] |
| Infusion Volume | 0.5 µL per side | Smaller volumes limit the diffusion sphere of the drug, reducing exposure to non-target cells. | [6] |
| Infusion Rate | 0.5 - 1 µL/min | Slow infusion rates minimize mechanical damage to the tissue and prevent backflow along the cannula track. | [6] |
| Post-Infusion Wait Time | 1 minute | Leaving the injector in place after the infusion helps prevent the solution from being drawn up the injection track upon withdrawal. | [6] |
| Induction-to-Injection Time | 90 minutes | This timing corresponds to the peak of β-gal protein expression following neuronal activation, maximizing the conversion of this compound in target cells. | [6][8] |
| Injection-to-Test Time | 3 days | This allows sufficient time for this compound to inactivate or lesion the target neurons. The precise timeline for inactivation (reversible vs. permanent) may vary. | [6][9] |
Experimental Protocols
Protocol for this compound Vehicle and Solution Preparation
-
Prepare Stock Solution: Prepare a stock of this compound in DMSO (e.g., 13.2 µg/µL in 100% DMSO). Aliquot and store at -20°C.
-
Thaw and Dilute: On the day of injection, thaw an aliquot of the this compound stock solution completely at room temperature. Crucially, do not add aqueous solution while the stock is still cold, as this will cause irreversible precipitation. [6]
-
Final Dilution: To prepare a final concentration of 4 µg/µL, add sterile PBS to the thawed stock solution to achieve final concentrations of 5% DMSO and 6% Tween-80.
-
Vehicle Control: Prepare the vehicle control using the same final concentrations of DMSO and Tween-80 in PBS, without the this compound.
-
Final Steps: Briefly centrifuge both the this compound solution and the vehicle to collect the liquid at the bottom of the tube. Keep at room temperature until use and discard any remaining solution after the experiment.
Protocol for Assessing Neuronal Damage
To validate the specificity of this compound-mediated inactivation and assess off-target damage, it is essential to perform histological analysis post-experiment.
A. Fluoro-Jade C Staining (for detecting degenerating neurons) [10][11][12][13][14]
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and prepare 30-40 µm free-floating or slide-mounted brain sections.
-
Rehydration: Immerse slides in 100% ethanol (B145695), followed by 70% ethanol and finally distilled water.
-
Permanganate (B83412) Incubation: Incubate slides in a 0.06% potassium permanganate solution for 10-15 minutes. This step helps to reduce background fluorescence.
-
Rinse: Rinse thoroughly with distilled water.
-
Staining: Incubate slides in a 0.0001% solution of Fluoro-Jade C dissolved in 0.1% acetic acid for 10-30 minutes in the dark.
-
Rinse: Rinse slides three times in distilled water.
-
Drying and Coverslipping: Dry the slides on a slide warmer (approx. 50°C). Clear in xylene and coverslip with a non-aqueous mounting medium like DPX.
-
Visualization: Image using a standard FITC/GFP filter set. Degenerating neurons will fluoresce brightly.
B. Nissl Staining (for assessing neuronal loss and cytoarchitecture) [15][16][17][18][19][20]
-
Mount Sections: Mount PFA-fixed brain sections onto gelatin-coated slides and allow them to air dry.
-
Defat and Rehydrate: Defat the sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
Staining: Incubate slides in a 0.1% Cresyl Violet solution for 5-10 minutes.
-
Differentiation: Briefly rinse in distilled water, then differentiate in 95% ethanol containing a few drops of glacial acetic acid. Monitor this step microscopically until the nucleus and Nissl substance are clearly defined against a relatively colorless background.
-
Dehydration and Clearing: Dehydrate the sections through 95% ethanol, 100% ethanol, and clear in xylene.
-
Coverslipping: Coverslip with a permanent mounting medium.
-
Analysis: Healthy neurons will show a distinct nucleus and cytoplasm rich in purple-blue Nissl substance. Damaged or lost neurons will be evident by the absence of staining or the presence of pyknotic (shrunken, dark) cells.[17]
Mandatory Visualizations
Signaling and Experimental Workflows
Caption: Intended "on-target" mechanism of this compound action.
Caption: Potential "off-target" cytotoxic mechanisms of daunorubicin.
Caption: Recommended experimental design with essential control groups.
References
- 1. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 2. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]
- 3. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. histo-chem.com [histo-chem.com]
- 11. biosensis.com [biosensis.com]
- 12. biosensis.com [biosensis.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Fluoro-jade stain - Wikipedia [en.wikipedia.org]
- 15. Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Improved method for combination of immunocytochemistry and Nissl staining - PMC [pmc.ncbi.nlm.nih.gov]
Daun02-Mediated Neuronal Silencing: Technical Support Center
Welcome to the technical support center for Daun02-mediated neuronal silencing. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise answers to frequently asked questions and to offer guidance on troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-mediated neuronal silencing?
A1: this compound is a prodrug that is locally injected into a specific brain region of interest.[1][2] In c-fos-lacZ transgenic animals, neuronal activation induces the expression of the immediate early gene c-fos, which in turn drives the expression of the bacterial enzyme β-galactosidase (β-gal).[1][3] When this compound is administered, the β-gal present in these recently activated neurons converts this compound into its active, cytotoxic form, daunorubicin (B1662515).[1][3][4] Daunorubicin then selectively inactivates these Fos-expressing neurons.[1][3] The surrounding, non-activated neurons that do not express β-gal remain unaffected.[1][2]
Q2: What is the typical time course for this compound-mediated neuronal silencing?
A2: The standard experimental protocol involves injecting this compound 90 minutes after a behavioral task that induces c-fos expression; this timing coincides with the peak of β-gal expression.[1][5] The behavioral effects of the neuronal inactivation are most commonly assessed 3 days after the this compound infusion.[1][2][5] The silencing effect has been shown to last for at least 3 days.[6][7] While some studies suggest the effects may be long-lasting or even permanent due to apoptosis, others have indicated the possibility of reversible effects on neuronal excitability.[8] Further research is needed to fully characterize the potential for recovery of neuronal function over longer periods.
Q3: What are the key advantages of using the this compound system?
A3: The primary advantage of the this compound system is its ability to selectively silence neurons that were activated by a specific stimulus or behavior. This allows for the establishment of causal links between discrete neuronal ensembles and particular behaviors.[1][3] This method offers high specificity for activated neurons, leaving the surrounding inactive neurons intact.[1]
Q4: What are the limitations of the this compound inactivation method?
A4: The this compound method is dependent on the level of c-fos promoter activation; it may not be suitable for manipulating behaviors that are driven by levels of neuronal activity insufficient to robustly induce the c-fos promoter.[5] Additionally, the effectiveness of this technique is restricted to brain regions with high co-expression of Fos and β-galactosidase.[5] The potential for apoptotic cell death in targeted neurons may also limit its use to single-event experiments in some cases.[4][8]
Experimental Protocols & Data
Standard Experimental Workflow
The following table outlines the key steps and timing for a typical this compound experiment.
| Step | Procedure | Timing | Key Considerations |
| 1. Behavioral Training | Train c-fos-lacZ transgenic animals on the desired behavioral paradigm. | Varies by experiment | Ensure robust and consistent behavioral responses. |
| 2. Neuronal Activation | Expose animals to the specific cues or context to activate the neuronal ensemble of interest. | Varies by experiment | This will induce c-fos and β-gal expression in the activated neurons. |
| 3. This compound Infusion | Locally infuse this compound or vehicle into the target brain region. | 90 minutes after the onset of neuronal activation.[1][5] | This time point corresponds to the peak of β-gal expression.[1] |
| 4. Behavioral Testing | Assess the behavioral consequences of the neuronal silencing. | Typically 3 days after this compound infusion.[1][2][5] | Compare the behavior of this compound-treated animals to vehicle-treated controls. |
| 5. Histological Verification | Perfuse the animals and process the brain tissue for histological analysis (e.g., X-gal staining, immunohistochemistry for Fos). | After behavioral testing. | To confirm the location of the injection and to assess the extent of neuronal inactivation. |
Time Course of this compound-Mediated Silencing
The following table summarizes the known temporal characteristics of this compound-induced neuronal silencing.
| Parameter | Time | Source | Notes |
| This compound Administration | 90 minutes post-neuronal activation | [1][5] | Coincides with peak β-galactosidase expression. |
| Onset of Silencing | Not explicitly quantified | Behavioral effects are typically observed at the 3-day time point. | |
| Peak Silencing Effect | Not explicitly quantified | Assumed to be at or before the 3-day behavioral testing window. | |
| Duration of Silencing | At least 3 days | [6][7] | May be persistent or permanent due to apoptosis.[1][2] |
| Recovery | Not fully characterized | [8] | Some evidence suggests potential for reversibility, but this is not definitively established. |
Visualized Signaling Pathways and Workflows
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No behavioral effect observed after this compound infusion. | 1. The targeted neuronal ensemble does not play a causal role in the behavior. 2. Insufficient c-fos/β-gal expression. 3. Incorrect cannula placement or infusion volume. 4. This compound degradation. | 1. Re-evaluate the hypothesis and experimental design. 2. Confirm robust c-fos induction with immunohistochemistry. Ensure the use of hemizygous Fos-lacZ animals, as homozygotes can have high basal β-gal levels.[1] 3. Verify cannula placement histologically. Optimize infusion parameters. 4. Prepare this compound solution fresh. For cortical areas, use a vehicle of 5% DMSO and 6% Tween-80 in PBS to avoid neuronal damage.[1] |
| High variability in behavioral data. | 1. Inconsistent behavioral training or testing procedures. 2. Variability in this compound infusion. | 1. Standardize all behavioral protocols. 2. Ensure consistent and accurate microinfusions. |
| Non-specific neuronal damage. | 1. Incorrect this compound vehicle for the target brain region. 2. Infusion rate is too high. | 1. Use 5% DMSO, 6% Tween-80 in PBS for cortical areas.[1] For other areas, the original vehicle of 50% DMSO and 50% aCSF may be appropriate, but should be validated.[1] 2. Use a slow and controlled infusion rate. |
| Difficulty with X-gal staining. | 1. Incorrect pH of the β-gal buffer. 2. Over-fixation of the brain tissue. | 1. Calibrate the pH meter and ensure the buffer pH is correct to avoid non-specific staining of blood vessels. 2. Avoid over-fixation (e.g., overnight in 4% PFA) as it can reduce β-gal enzyme activity. |
| Unclear if silencing is activity-dependent. | The experimental design lacks the necessary controls. | Include a control group where this compound is injected after exposure to a novel or neutral context that does not activate the neuronal ensemble of interest.[5] This will help to demonstrate that the behavioral effects are specific to the inactivation of the task-relevant neurons. |
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ventral medial prefrontal cortex neuronal ensembles mediate context-induced relapse to heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding compensatory mechanisms after Daun02 inactivation
Welcome to the technical support center for the Daun02 inactivation method. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and understanding the potential biological consequences of inactivating neuronal ensembles with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound inactivation method?
A1: The this compound inactivation technique is a chemogenetic method for selectively silencing or ablating neurons that have been recently activated by a specific stimulus or behavior.[1][2] The method relies on c-fos-lacZ transgenic animals (rats or mice) where the immediate early gene c-fos promoter drives the expression of the bacterial enzyme β-galactosidase (β-gal) in neurons that are strongly activated.[1][2] The inactive prodrug, this compound, is administered to a specific brain region. In β-gal-expressing (i.e., recently activated) neurons, this compound is converted into the active cytotoxic compound daunorubicin (B1662515).[1][2][3] Daunorubicin then inactivates these neurons through two primary mechanisms: reducing cellular excitability and inducing apoptosis (cell death).[1][2][3][4] This allows for the targeted removal of a specific neuronal ensemble, enabling researchers to study its causal role in behavior.
Q2: What are the potential compensatory mechanisms that may occur in the brain following this compound-mediated inactivation of a neuronal ensemble?
A2: While direct studies on compensatory mechanisms following this compound inactivation are limited, based on principles of neuroplasticity, several responses from the surrounding neural circuits can be hypothesized:
-
Homeostatic Synaptic Plasticity: The brain strives to maintain a stable level of overall activity. When a group of neurons is silenced, the remaining neurons in the network may adjust their synaptic strengths to compensate. This can involve the scaling up of excitatory synapses or scaling down of inhibitory synapses on remaining neurons to restore the network's firing rate to a setpoint.
-
Structural Plasticity: The brain can physically reorganize its connections in response to injury or neuronal loss. Following the ablation of a neuronal ensemble, there may be axonal sprouting from neighboring neurons to form new connections or dendritic remodeling of existing neurons to receive new inputs.[5] This structural plasticity can contribute to the functional recovery of the circuit over time.
-
Network Reorganization: The function of the inactivated ensemble may be taken over by other, potentially pre-existing but less dominant, neural pathways. Functional brain imaging techniques could potentially reveal shifts in activation patterns to different brain regions after this compound inactivation, indicating a redistribution of the computational load.
-
Changes in Intrinsic Excitability: Neurons outside of the targeted ensemble may alter their intrinsic firing properties to become more or less excitable, contributing to the overall functional compensation of the network.
Q3: How can I assess for potential compensatory mechanisms in my experiment?
A3: Investigating compensatory mechanisms requires long-term follow-up experiments after the initial this compound inactivation. Some potential approaches include:
-
Long-term Behavioral Testing: Continue to assess the behavior of interest at various time points after this compound administration (e.g., weeks to months) to see if there is any functional recovery.
-
Electrophysiology: Perform in vivo or in vitro electrophysiological recordings in brain regions connected to the targeted area to assess changes in synaptic strength, network oscillations, and overall excitability at different time points post-inactivation.
-
Functional Neuroimaging (fMRI): For a whole-brain perspective, fMRI can be used to identify changes in brain-wide network activity and functional connectivity in response to the relevant stimuli after this compound inactivation.
-
Histology and Immunohistochemistry: At delayed time points, examine brain tissue for markers of structural plasticity, such as axonal sprouting (e.g., GAP-43 staining) or changes in dendritic spine density. You can also use c-Fos immunohistochemistry to see if other brain regions become more active in response to the behavioral task after the primary ensemble has been inactivated.
-
Two-Photon Calcium Imaging: This technique allows for the longitudinal tracking of the activity of individual neurons in the surrounding network in vivo, providing a high-resolution view of how the local circuit adapts over time.
Troubleshooting Guides
Problem 1: Inconsistent or no behavioral effect after this compound infusion.
| Possible Cause | Troubleshooting Step |
| Incorrect cannula placement | Verify cannula placement histologically at the end of the experiment. Ensure stereotaxic coordinates are accurate for the specific age and strain of the animal. |
| Ineffective this compound delivery | Check for clogs in the infusion cannula. Ensure the infusion pump is calibrated and working correctly. A small "pilot" infusion of a visible dye can help confirm proper flow. |
| Insufficient β-gal expression | Confirm that the behavioral stimulus is robust enough to induce c-fos and subsequently β-gal expression in the target brain region. This can be verified with X-gal staining or immunohistochemistry for β-gal in a separate cohort of animals. Some brain regions may have inherently low c-fos induction. |
| This compound degradation | Prepare this compound solution fresh or store it properly according to the manufacturer's instructions to avoid degradation. |
| Timing of infusion | Infuse this compound approximately 90 minutes after the onset of the behavioral stimulus to coincide with peak β-gal expression.[1][2] |
| Compensatory mechanisms | Consider the possibility that the brain has compensated for the loss of the neuronal ensemble. Assess behavior at earlier time points post-infusion (e.g., 1-2 days instead of 3 or more). |
Problem 2: High variability in behavioral or histological results between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent surgical procedures | Standardize all surgical procedures, including anesthesia, craniotomy size, and cannula implantation depth. |
| Variable this compound infusion volumes or rates | Use a reliable infusion pump and ensure all connections are secure to deliver a consistent volume at a controlled rate. |
| Differences in behavioral performance during induction | Ensure all animals reach a similar level of performance on the behavioral task used to induce c-fos expression. |
| Genetic background of animals | If breeding your own c-fos-lacZ animals, ensure consistent genetic background and use appropriate littermate controls. |
| Vehicle effects | The vehicle for this compound (often containing DMSO) can sometimes cause non-specific damage.[1] Include a vehicle-only control group to assess for any behavioral or histological effects of the vehicle itself. |
Data Presentation
Table 1: Example Quantitative Data from this compound Inactivation Studies
| Study Focus | Brain Region | Behavioral Task | This compound Effect (Compared to Vehicle) | Reference |
| Context-induced reinstatement of cocaine seeking | Nucleus Accumbens Shell | Cocaine Self-Administration | Decreased active lever presses during reinstatement test | [6] |
| Context-induced relapse to heroin | Ventral Medial Prefrontal Cortex | Heroin Self-Administration | Decreased active lever presses during reinstatement test | [7] |
| Social interaction in adolescent ethanol (B145695) exposure model | Prelimbic Cortex | Social Investigation | Reduced social investigation in control males | [8] |
Experimental Protocols
Protocol 1: this compound Preparation and Administration
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween-80
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Hamilton syringes
-
Infusion pump
-
Internal cannulae
Procedure:
-
This compound Reconstitution:
-
Prepare a vehicle solution of 5% DMSO and 6% Tween-80 in sterile PBS.[1]
-
Carefully weigh the this compound powder and dissolve it in the vehicle solution to a final concentration of 4 µg/µL.[1]
-
Vortex and sonicate the solution until the this compound is completely dissolved. The solution should be clear.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Intracranial Infusion:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Lower the internal infusion cannula through the previously implanted guide cannula to the target brain region.
-
Connect the infusion cannula to a Hamilton syringe filled with either this compound solution or vehicle.
-
Infuse the solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage.
-
Leave the infusion cannula in place for an additional 1-2 minutes after the infusion is complete to allow for diffusion and prevent backflow.
-
Slowly retract the infusion cannula.
-
Protocol 2: Histological Verification of Inactivation
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (20% and 30% in PBS)
-
Cryostat
-
Microscope slides
-
X-gal staining solution
-
Neutral Red or Nuclear Fast Red counterstain
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Three days (or at your desired time point) after this compound infusion, deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating it in 20% sucrose in PBS until it sinks, followed by 30% sucrose in PBS until it sinks.
-
-
Sectioning and Staining:
-
Freeze the brain and cut coronal sections (e.g., 40 µm) on a cryostat.
-
Collect sections in PBS.
-
For X-gal staining to visualize β-gal expressing cells, wash sections in PBS and then incubate in X-gal staining solution at 37°C overnight in the dark.
-
Wash the sections in PBS and mount them on microscope slides.
-
Counterstain with Neutral Red or Nuclear Fast Red to visualize cell nuclei.
-
Dehydrate the slides through a series of ethanol and xylene washes and coverslip with mounting medium.
-
-
Analysis:
-
Using a microscope, quantify the number of blue (X-gal positive) cells in the target brain region for both this compound- and vehicle-treated animals. A significant reduction in the number of X-gal positive cells in the this compound group confirms successful inactivation.
-
Visualizations
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Structural Plasticity: From Adult Neurogenesis to Immature Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Nucleus Accumbens Shell Neuronal Ensembles in Context-Induced Reinstatement of Cocaine-Seeking | Journal of Neuroscience [jneurosci.org]
- 7. Ventral medial prefrontal cortex neuronal ensembles mediate context-induced relapse to heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining the neuronal ensembles underlying sex-specific social impairments following adolescent intermittent ethanol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Behavioral Data After Daun02-Induced Lesions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting behavioral data following Daun02-induced neuronal inactivation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced neuronal inactivation?
A1: The this compound inactivation technique is a chemogenetic method used to selectively silence or ablate neurons that were recently activated.[1][2][3] This method utilizes transgenic rodents (typically Fos-lacZ rats or mice) that express the bacterial enzyme β-galactosidase (β-gal) under the control of the c-Fos promoter, an immediate early gene that is rapidly expressed in active neurons.[2][4][5] When the inactive prodrug this compound is administered to a specific brain region, it is converted into the active, cytotoxic compound daunorubicin (B1662515) by β-gal.[1][2][3] Daunorubicin then selectively inactivates or induces apoptosis in the β-gal-expressing (i.e., recently activated) neurons, leaving neighboring inactive neurons largely unaffected.[1][2][6]
Q2: How long after this compound administration should I conduct behavioral testing?
A2: Behavioral testing is typically performed 3 days after the intracranial infusion of this compound.[1] This time point is thought to be sufficient for this compound to induce the lesion of the targeted β-gal-expressing neurons.[1] However, the effective time window may vary, and it is advisable to conduct pilot studies to determine the optimal time point for your specific experiment and brain region.[1]
Q3: What are the critical control groups to include in a this compound experiment?
A3: To ensure the specificity of the behavioral effects observed after this compound administration, several control groups are essential:
-
Vehicle Control: This group receives an injection of the vehicle solution (without this compound) in the same brain region to control for any effects of the injection procedure or the vehicle itself.[1]
-
Behavioral/Contextual Control: A crucial control involves injecting this compound after exposing the animals to a different, neutral, or non-associated context or behavioral stimulus.[1][4] This helps to demonstrate that the observed behavioral deficit is specific to the inactivation of the neuronal ensemble associated with the behavior of interest and not due to non-specific neuronal damage or inactivation of any active neuronal population.[4][7][8]
Q4: What are the potential mechanisms by which daunorubicin affects neurons?
A4: Daunorubicin, the active metabolite of this compound, can impact neuronal function through at least two primary mechanisms. It can induce apoptosis (programmed cell death), leading to the permanent removal of the targeted neurons.[2][6] Alternatively, it can cause a more immediate but potentially reversible reduction in neuronal excitability by blocking voltage-dependent calcium channels.[4][5] The predominant mechanism may depend on the concentration of daunorubicin and the duration of exposure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No behavioral effect observed after this compound infusion. | 1. Incorrect cannula placement: The injection may have missed the target brain region.[1] 2. Insufficient β-gal expression: The behavioral task may not have induced strong enough neuronal activation to drive sufficient β-gal expression.[1] 3. Ineffective this compound conversion: The this compound may not have been effectively converted to daunorubicin. 4. Timing of behavioral testing: The time between this compound infusion and behavioral testing may not be optimal.[1] | 1. Histological verification: After the experiment, perfuse the animals and perform histological analysis (e.g., X-gal staining) to verify cannula placement and the extent of the lesion.[1] 2. Optimize behavioral paradigm: Ensure the behavioral task is robust enough to induce c-Fos and subsequent β-gal expression. Pilot studies to quantify β-gal-positive cells after the behavior are recommended.[1] 3. Check this compound solution: Ensure proper preparation and storage of the this compound solution as described in the protocol. 4. Conduct a time-course study: Test different intervals between this compound administration and behavioral testing to find the optimal window for observing an effect.[1] |
| High variability in behavioral data. | 1. Inconsistent injection volumes or flow rates. 2. Variable cannula placements across animals. [1] 3. Basal β-gal expression: Homozygous Fos-lacZ animals may have high basal levels of β-gal, leading to non-specific cell inactivation.[1] | 1. Use a reliable infusion pump: Ensure accurate and consistent delivery of the this compound or vehicle solution. 2. Refine surgical procedures: Strive for consistent and accurate stereotaxic implantation of cannulas. Exclude animals with incorrect placements from the final analysis.[1] 3. Use hemizygous animals: Breed hemizygous Fos-lacZ animals to minimize basal β-gal expression.[1] |
| Unexpected behavioral effects in control animals. | 1. Vehicle-induced toxicity: The vehicle solution (e.g., high concentrations of DMSO) can cause neuronal damage in some brain regions.[1] 2. Non-specific effects of surgery/infusion: The surgical procedure and infusion itself can sometimes alter behavior. | 1. Use an alternative vehicle: A commonly used vehicle with less toxicity is 5% DMSO and 6% Tween-80 in PBS.[1] 2. Allow for adequate recovery: Ensure animals have sufficient time to recover from surgery before behavioral training and testing. Handle animals gently during infusions. |
| X-gal staining shows blue-stained blood vessels but little neuronal staining. | Incorrect pH of the β-gal buffer: An acidic pH can lead to non-specific staining of blood vessels.[1] | Calibrate pH meter and prepare fresh buffer: Ensure the pH of the X-gal staining buffer is correct and freshly prepared.[1] |
Experimental Protocols
This compound Administration Protocol
This protocol provides a general guideline for the intracranial administration of this compound. Specific parameters such as coordinates, volume, and flow rate should be optimized for the target brain region and experimental question.
-
Animal Preparation: Use adult hemizygous Fos-lacZ transgenic rats or mice.[1] Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Stereotaxic Surgery: Place the animal in a stereotaxic frame. Based on a rodent brain atlas, determine the coordinates for the target brain region. Drill a small hole in the skull above the target site and implant a guide cannula, securing it with dental cement. Allow the animal to recover for at least one week.
-
Behavioral Induction: On the day of the experiment, perform the behavioral task of interest to induce c-Fos and β-gal expression in the relevant neuronal ensemble.
-
This compound Infusion: Approximately 90 minutes after the start of the behavioral task, when β-gal expression is near its peak, gently restrain the animal.[1][3] Insert an injector needle connected to a Hamilton syringe through the guide cannula. Infuse this compound (e.g., 4 µg/µL in 5% DMSO, 6% Tween-80 in PBS) or vehicle at a slow, controlled rate (e.g., 0.1-0.5 µL/min).[1] Leave the injector in place for an additional 1-2 minutes to allow for diffusion before slowly retracting it.
-
Post-Infusion and Behavioral Testing: Return the animal to its home cage. Conduct behavioral testing 3 days after the infusion.[1]
X-gal Staining Protocol for Verification
This protocol is for visualizing β-gal-expressing neurons to confirm successful targeting and lesioning.
-
Perfusion: Following the final behavioral test, deeply anesthetize the animal and transcardially perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[1]
-
Brain Extraction and Post-fixation: Dissect the brain and post-fix it in 4% PFA for a defined period (avoid over-fixation, as it can reduce β-gal activity).[1] Then, cryoprotect the brain in a sucrose (B13894) solution.
-
Sectioning: Section the brain on a cryostat at 30-40 µm thickness and collect the sections in PBS.[1]
-
Staining: Wash the sections in PBS and then incubate them in X-gal staining solution at 37°C until the desired blue color develops in the β-gal-positive cells.
-
Mounting and Imaging: Wash the sections, mount them on slides, and coverslip. Image the sections using a microscope to assess the location and extent of the this compound-induced lesion.
Data Presentation
Table 1: Example of Behavioral Data After this compound Inactivation in the Nucleus Accumbens
| Group | Induction Context | Treatment | Behavioral Score (Mean ± SEM) | Number of β-gal+ cells/section (Mean ± SEM) |
| 1 | Drug-Paired | Vehicle | 85.2 ± 7.1 | 210.5 ± 15.3 |
| 2 | Drug-Paired | This compound | 32.5 ± 5.8 | 75.1 ± 9.2 |
| 3 | Novel | Vehicle | 82.9 ± 6.9 | 198.7 ± 18.1 |
| 4 | Novel | This compound | 79.8 ± 8.0 | 185.4 ± 16.5 |
*p < 0.05 compared to the vehicle group in the same induction context.
This table demonstrates that this compound administration significantly reduced the behavioral score and the number of activated neurons only when infused after exposure to the drug-paired context, indicating a specific role for this neuronal ensemble in the behavior.
Visualizations
Caption: Mechanism of this compound-induced neuronal inactivation.
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 4. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Ventral medial prefrontal cortex neuronal ensembles mediate context-induced relapse to heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Nucleus Accumbens Shell Neuronal Ensembles in Context-Induced Reinstatement of Cocaine-Seeking | Journal of Neuroscience [jneurosci.org]
Validation & Comparative
A Comparative Guide to Neuronal Inactivation: Validating the Specificity of Daun02
For researchers in neuroscience and drug development, the ability to selectively silence specific neuronal populations is a powerful tool for dissecting neural circuits and understanding their role in behavior and disease. The Daun02 method offers a unique approach to inactivate neurons that have been recently activated by a specific stimulus. This guide provides an objective comparison of the this compound system with other widely used neuronal inactivation techniques, namely DREADDs and optogenetics, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action: A Targeted Approach
The this compound method relies on the expression of the immediate-early gene c-fos as a marker for neuronal activity.[1][2] In this system, transgenic animals express the bacterial enzyme β-galactosidase (β-gal) under the control of the c-fos promoter.[3] When neurons are strongly activated by a behavioral task or stimulus, they begin to express β-gal.[4] The subsequent administration of the inactive prodrug this compound into the brain region of interest leads to its conversion into the active compound daunorubicin (B1662515), but only in the neurons expressing β-gal.[3][4] Daunorubicin then inactivates these recently active neurons.[3] The precise mechanism of inactivation is still under investigation, with evidence supporting both the induction of apoptosis (cell death) and the reversible blockade of voltage-dependent calcium channels leading to reduced neuronal excitability.[3][5]
Comparative Analysis of Neuronal Inactivation Techniques
Choosing the right tool to manipulate neuronal activity depends on the specific requirements of the experiment, such as the desired temporal and spatial precision. Below is a comparison of this compound with DREADDs and optogenetics.
| Feature | This compound | DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) | Optogenetics |
| Targeting Principle | Activity-dependent (c-fos promoter) | Genetically defined cell types expressing engineered GPCRs | Genetically defined cell types expressing light-sensitive opsins |
| Temporal Resolution | Hours to days (onset) | Minutes to hours | Milliseconds |
| Spatial Resolution | High (targets sparse, activated neurons within an injection site) | High (dependent on viral injection and promoter specificity) | High (limited by light scattering in tissue)[1][2] |
| Mechanism of Inactivation | Apoptosis or reduced excitability[3][5] | Activation of Gi-coupled pathways (e.g., hM4Di) leading to hyperpolarization[6] | Light-induced ion pumping (e.g., Cl- with Halorhodopsin) leading to hyperpolarization |
| Reversibility | Debated; can be permanent (apoptosis) or long-lasting[5] | Reversible | Reversible |
| Key Advantages | Selectively targets neurons involved in a specific, recent behavior | Non-invasive activation (systemic drug delivery); suitable for long-term inhibition[7] | High temporal precision for linking neuronal activity to behavior in real-time[8] |
| Key Limitations | Slower timescale; potential for permanent inactivation; dependent on c-fos expression levels[3] | Slower kinetics; potential off-target effects of ligands (e.g., CNO metabolizing to clozapine)[9][10] | Requires invasive light delivery (fiber optics); potential for tissue heating[11] |
Experimental Protocols
This compound Neuronal Inactivation Protocol
This protocol is adapted from established methodologies for the targeted inactivation of behaviorally activated neurons in rodents.[4][12]
1. Animal Model:
-
Use hemizygous Fos-lacZ transgenic rats or mice to avoid high basal levels of β-gal expression.[4]
2. Surgical Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula aimed at the brain region of interest.
-
Allow for a post-operative recovery period of at least one week.
3. Behavioral Training and Induction:
-
Conduct the behavioral paradigm to associate a specific cue or context with a neuronal response.
-
On the "induction day," expose the animal to the specific stimulus to induce c-fos and subsequently β-gal expression in the relevant neuronal ensemble.
4. This compound Preparation and Administration:
-
Prepare a solution of this compound at a concentration of 4 µg/µL in a vehicle of 5% DMSO and 6% Tween-80 in PBS.[4]
-
90 minutes after the induction stimulus (the time of maximal β-gal protein induction), infuse 0.5 µL of the this compound solution or vehicle through the implanted cannula at a rate of 1 µL/min.[4]
5. Behavioral Testing:
-
Three days after the this compound infusion, a period sufficient for neuronal inactivation, conduct behavioral tests to assess the effects of silencing the targeted neuronal ensemble.[4]
6. Histological Verification:
-
Perfuse the animal and process the brain tissue for X-gal staining to visualize β-gal expressing neurons and confirm the specificity of the inactivation.[4]
DREADD-Based Neuronal Silencing (hM4Di)
This protocol outlines the use of the inhibitory DREADD hM4Di with the actuator Clozapine-N-Oxide (CNO).
1. Viral Vector Delivery:
-
Use a viral vector (e.g., AAV) encoding a Cre-dependent hM4Di-mCherry construct.
-
Inject the virus into the target brain region of a Cre-driver mouse or rat line to achieve cell-type-specific expression.
-
Allow 2-3 weeks for optimal DREADD expression.
2. CNO Administration (Acute):
-
Prepare CNO by dissolving it in sterile saline. A typical dose range for intraperitoneal (IP) injection in mice is 0.1 - 5 mg/kg.[13]
-
Administer CNO via IP injection 20-30 minutes before the behavioral task to allow for the onset of action. The effects can last for several hours.[14]
3. Behavioral Analysis:
-
Conduct the behavioral experiment during the window of DREADD activation.
4. Control Groups:
-
Essential controls include:
-
DREADD-expressing animals receiving a vehicle injection.
-
Non-DREADD-expressing (e.g., mCherry only) animals receiving CNO to account for potential off-target effects of the ligand.[9]
-
5. Validation:
-
After the experiment, perfuse the animal and perform immunohistochemistry for c-Fos to validate that hM4Di activation suppressed neuronal activity. Also, confirm mCherry expression to verify the injection site and DREADD expression.[13]
Optogenetic Neuronal Inhibition (Halorhodopsin)
This protocol describes the use of the light-driven chloride pump eNpHR3.0 (Halorhodopsin) for neuronal silencing.
1. Viral Vector and Optic Fiber Implantation:
-
Inject an AAV encoding eNpHR3.0 fused to a fluorescent reporter (e.g., eYFP) into the target brain region.
-
In the same surgery, implant an optic fiber cannula above the injection site.
-
Allow at least 3-4 weeks for viral expression and recovery.
2. Light Delivery:
-
Connect the implanted optic fiber to a laser (typically 589 nm for eNpHR3.0) via a patch cord.
-
Deliver light pulses to activate the opsin. The duration and frequency of light delivery will depend on the experimental design and should be optimized to achieve effective silencing without causing tissue damage.
3. Electrophysiological and Behavioral Experiments:
-
Perform electrophysiological recordings to confirm that light delivery effectively suppresses spiking activity.[15]
-
Conduct behavioral experiments where light is delivered at specific times to assess the causal role of the targeted neurons in the behavior.
4. Controls:
-
Include control groups with animals expressing only the fluorescent reporter (e.g., eYFP) and receiving the same light stimulation to control for any effects of light or heat.
Conclusion
The this compound inactivation method provides a unique advantage by targeting neurons based on their recent activity, making it an invaluable tool for linking specific neuronal ensembles to learned behaviors. However, its slow temporal resolution and potential for permanent inactivation must be considered. In contrast, DREADDs offer a less invasive and reversible method for long-term neuronal silencing, while optogenetics provides unparalleled temporal precision. The choice of technique should be guided by the specific scientific question, with careful consideration of the necessary controls to ensure the specific and intended neuronal population is being modulated. This guide provides the foundational information to make an informed decision and design robust experiments to validate the specificity of neuronal inactivation.
References
- 1. Realistic Modeling of Optogenetic Neuronal Excitation in Light-Scattering Brain Tissue [opg.optica.org]
- 2. escholarship.org [escholarship.org]
- 3. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of DREADDs to Deconstruct Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.4 Chemogenetic Methods to Examine the Brain and Behaviour – Neuroscience: Canadian 2nd Edition [ecampusontario.pressbooks.pub]
- 8. Applications of optogenetic and chemogenetic methods to seizure circuits: Where to go next? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DREADDs: The Power of the Lock, the Weakness of the Key. Favoring the Pursuit of Specific Conditions Rather than Specific Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optogenetic and chemogenetic strategies for sustained inhibition of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sfn.org [sfn.org]
- 15. pnas.org [pnas.org]
Daun02 vs. Optogenetics: A Comparative Guide for Circuit Function Analysis
In the quest to unravel the intricate workings of neural circuits, researchers require tools that can precisely manipulate neuronal activity to establish causal links between cellular function and behavior. Among the arsenal (B13267) of techniques available, the Daun02 system and optogenetics have emerged as powerful, yet distinct, approaches for dissecting circuit function. This guide provides a detailed comparison of these two methods, offering insights into their mechanisms, experimental protocols, and relative advantages to aid researchers in selecting the most appropriate tool for their scientific questions.
At a Glance: this compound vs. Optogenetics
| Feature | This compound | Optogenetics |
| Principle | Chemogenetic inactivation of recently active neurons.[1] | Light-based control of genetically targeted neurons.[2][3] |
| Mechanism | The prodrug this compound is converted to the cytotoxic daunorubicin (B1662515) by β-galactosidase, expressed under the control of an activity-dependent promoter (c-fos).[4][5] | Light-sensitive microbial opsins (e.g., channelrhodopsin, halorhodopsin) are genetically expressed in target neurons, enabling light-induced depolarization or hyperpolarization.[6][7] |
| Targeting | Neurons that were recently activated by a specific stimulus or behavior in Fos-lacZ transgenic animals.[1][8] | Specific neuronal populations defined by genetic markers, projections, or anatomical location.[6][9] |
| Effect | Inactivation, potentially leading to apoptosis (cell death) of the targeted neurons.[4][10] | Reversible activation or inhibition of neuronal activity.[3][7] |
| Temporal Resolution | Low. The effects are long-lasting, typically assessed days after this compound administration.[1][4] | High. Millisecond-timescale control over neuronal firing.[6][11] |
| Spatial Resolution | Dependent on the infusion site and the distribution of activated neurons. | High. Can be targeted to specific cells or subcellular compartments, limited by light delivery.[12] |
| Invasiveness | Requires intracranial injection of the this compound compound.[1] | Requires viral vector injection and implantation of a light delivery device (e.g., optical fiber).[13][14] |
| Reversibility | Generally considered irreversible due to potential for cell death.[8][10] | Fully reversible; neuronal function returns to baseline after light stimulation ceases.[7] |
Mechanism of Action
This compound: Silencing the Active Ensemble
The this compound method is a chemogenetic approach that selectively inactivates neurons that were recently active in response to a specific behavioral task.[15] This technique relies on transgenic animals, typically Fos-lacZ rats or mice, where the expression of the bacterial enzyme β-galactosidase (β-gal) is driven by the promoter of the immediate early gene c-fos.[1] Since c-fos is rapidly transcribed following neuronal depolarization, β-gal is primarily expressed in neurons that have been robustly activated.
The core of the technique involves the intracranial administration of this compound, an inactive prodrug.[1] In the presence of β-gal, this compound is enzymatically converted into daunorubicin, a potent topoisomerase II inhibitor that intercalates into DNA, leading to a reduction in neuronal excitability and, in some cases, apoptosis.[4][8] This targeted inactivation allows researchers to investigate the necessity of a specific neuronal ensemble for a particular behavior.
This compound mechanism of action.
Optogenetics: Precise Control with Light
Optogenetics is a revolutionary technique that utilizes light to control the activity of genetically defined populations of neurons with millisecond precision.[2][6] This is achieved by introducing genes encoding light-sensitive proteins, known as opsins, into target neurons.[16] The most commonly used opsins are channelrhodopsin-2 (ChR2) for neuronal activation and halorhodopsin (NpHR) or archaerhodopsin (Arch) for inhibition.
-
Activation (ChR2): Channelrhodopsin-2 is a non-specific cation channel that, upon stimulation with blue light, opens and allows the influx of positive ions (primarily Na+), leading to membrane depolarization and neuronal firing.[17]
-
Inhibition (NpHR/Arch): Halorhodopsin is a light-driven chloride pump that, when activated by yellow or green light, pumps chloride ions into the cell, causing hyperpolarization and inhibiting neuronal firing.[17][18] Archaerhodopsin is a light-driven proton pump that moves protons out of the cell, also resulting in hyperpolarization.
The genetic material for these opsins is typically delivered to specific neuronal populations using viral vectors (e.g., adeno-associated viruses, AAVs) coupled with cell-type-specific promoters.[9] Light is then delivered to the brain region of interest via an implanted optical fiber.[14]
Optogenetic activation and inhibition.
Experimental Protocols
This compound Inactivation Workflow
A typical this compound experiment involves several key steps:
-
Animal Model: Utilize Fos-lacZ transgenic rats or mice.[1]
-
Behavioral Paradigm: Train the animals in a specific behavioral task to induce c-fos expression in a relevant neuronal ensemble.
-
This compound Infusion: Ninety minutes after the behavioral session (the peak of β-gal expression), stereotaxically infuse this compound into the brain region of interest.[1][19]
-
Incubation Period: Allow a period of approximately three days for the this compound to be converted and inactivate the targeted neurons.[4]
-
Behavioral Testing: Re-test the animals in the behavioral paradigm to assess the consequences of inactivating the neuronal ensemble.[1]
This compound experimental workflow.
Optogenetics Experimental Workflow
Optogenetic experiments follow a different timeline:
-
Viral Vector Delivery: Inject an AAV carrying the opsin gene (e.g., AAV-CaMKIIa-hChR2-EYFP) into the target brain region.
-
Incubation for Expression: Allow several weeks (typically 3-6) for the virus to transduce neurons and for the opsin to be expressed at sufficient levels.
-
Optical Fiber Implantation: Surgically implant an optical fiber cannula above the targeted brain region.[14]
-
Behavioral Testing with Light Stimulation: Connect the implanted fiber to a light source (e.g., a laser or LED) and deliver light pulses during the behavioral task to either activate or inhibit the targeted neurons.[9] Light delivery can be precisely timed to coincide with specific behavioral events.
Optogenetics experimental workflow.
Choosing the Right Tool
The choice between this compound and optogenetics hinges on the specific research question.
This compound is well-suited for:
-
Identifying the necessity of a behaviorally activated neuronal ensemble: By inactivating only the neurons that were active during a specific task, this compound can provide strong evidence for the causal role of that ensemble in the behavior.[15]
-
"Erasure" experiments: Investigating whether the elimination of a specific memory engram affects subsequent behavior.
-
Studies where temporal precision is not critical: The long-lasting effects of this compound are appropriate for assessing the overall contribution of a neuronal population to a learned behavior.
Optogenetics is the preferred method for:
-
Probing the sufficiency of a neuronal population: Activating a specific set of neurons can determine if their activity is sufficient to drive a particular behavior.[2]
-
Dissecting the temporal dynamics of neural circuits: The millisecond precision of optogenetics allows for the investigation of how the timing of neuronal activity influences behavior.[11]
-
Mapping functional connectivity: Stimulating an upstream population while recording from a downstream area can reveal functional connections.
-
Reversible manipulations: The ability to turn neurons on and off repeatedly in the same animal allows for within-subject experimental designs.
Limitations and Considerations
This compound:
-
Irreversibility: The potential for apoptosis means the manipulation is permanent, precluding within-subject controls for the inactivation itself.[8][10]
-
Temporal Imprecision: The 90-minute window of c-fos expression and the multi-day inactivation period do not allow for the study of rapid neural dynamics.
-
Dependence on c-fos expression: The technique is limited to neurons that strongly upregulate c-fos, potentially missing more subtly activated but still important cells.[4]
-
Off-target effects of daunorubicin: While targeted by β-gal expression, any leakage or non-specific conversion could be a concern.
Optogenetics:
-
Artificial patterns of activity: Synchronous activation of a neuronal population with light may not fully recapitulate natural firing patterns.[20]
-
Invasiveness of implantation: The optical fiber implant can cause tissue damage and inflammation.
-
Light scattering and absorption: The effectiveness of light stimulation can be limited by tissue properties.
-
Potential for phototoxicity: High light intensities can damage neural tissue.[9]
Conclusion
Both this compound and optogenetics are invaluable tools for modern neuroscience, each offering a unique set of capabilities for circuit function analysis. This compound provides a powerful method for testing the necessity of a behaviorally defined neuronal ensemble, while optogenetics offers unparalleled temporal and cell-type-specific control for dissecting the real-time dynamics of neural circuits. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to design more incisive experiments and ultimately advance our understanding of the brain.
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optogenetic tools for analyzing the neural circuits of behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. med.stanford.edu [med.stanford.edu]
- 7. In Vivo Application of Optogenetics for Neural Circuit Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optogenetic Manipulation of Neuronal Activity to Modulate Behavior in Freely Moving Mice [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Applications of optogenetic and chemogenetic methods to seizure circuits: Where to go next? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. researchgate.net [researchgate.net]
- 14. mightexbio.com [mightexbio.com]
- 15. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 16. Optogenetics - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Optogenetic Strategies to Dissect the Neural Circuits that Underlie Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ventral medial prefrontal cortex neuronal ensembles mediate context-induced relapse to heroin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Making Sense of Optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Daun02 and Muscimol for Temporary Neuronal Inactivation
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of neuroscience, the ability to temporarily and selectively inactivate specific neuronal populations is a cornerstone of dissecting neural circuit function and its role in behavior. This guide provides a comprehensive comparison of two widely used tools for temporary neuronal inactivation: the targeted chemogenetic agent Daun02 and the GABAergic agonist muscimol (B1676869). We present a detailed analysis of their mechanisms of action, experimental protocols, and key quantitative parameters to aid researchers in selecting the most appropriate tool for their experimental needs.
At a Glance: this compound vs. Muscimol
| Feature | This compound | Muscimol |
| Target Specificity | High: Inactivates only recently active neurons expressing c-Fos. | Low: Inactivates all neurons within the diffusion radius. |
| Mechanism of Action | Prodrug (this compound) is converted to daunorubicin (B1662515) by β-galactosidase, leading to reduced excitability or apoptosis. | Potent GABA-A receptor agonist, causing hyperpolarization and inhibition of neuronal firing. |
| Reversibility | Can be reversible (reduced excitability) or irreversible (apoptosis), depending on experimental conditions.[1] | Reversible. |
| Temporal Control | Inactivation is delayed, occurring after behavioral-induced gene expression and drug administration. | Rapid onset of inactivation following infusion. |
| Typical Duration of Action | Effects are typically assessed 3 days post-infusion and can be long-lasting or permanent.[2][3] | 4 to 24 hours.[4] |
| Typical Concentration | 4 µg/µL in 5% DMSO, 6% Tween-80 in PBS.[2] | 0.5 - 1 µg/µL or 1.1 - 4.4 nmol/0.5 µL.[5][6] |
| Typical Infusion Volume | 0.5 µL per site.[2] | 0.2 - 0.5 µL per site.[5][7] |
Mechanism of Action
This compound: Targeting the Active Ensemble
This compound is a prodrug that offers a unique method for inactivating neurons that were recently activated by a specific behavior or stimulus.[8][9] This technique relies on the use of transgenic animals, typically Fos-lacZ rats, where the expression of the bacterial enzyme β-galactosidase is driven by the c-fos promoter, an immediate early gene marker of neuronal activity.[2][3]
When this compound is administered to a brain region of interest, it is selectively metabolized into the active compound daunorubicin only in those neurons expressing β-galactosidase.[2][3] Daunorubicin then inactivates these neurons through two potential mechanisms: a reduction in cellular excitability or the induction of apoptosis (cell death).[1][2] This makes this compound a powerful tool for establishing a causal link between a specific neuronal ensemble and a particular behavior.
Muscimol: Global Inhibition
Muscimol is a potent and selective agonist for the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4] By binding to the GABA-A receptor, muscimol mimics the action of GABA, leading to the opening of chloride ion channels.[4] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.
This widespread inhibitory effect makes muscimol a reliable tool for the temporary and reversible silencing of a specific brain region. Unlike this compound, muscimol's action is not dependent on the recent activity of neurons and will affect all neurons within its diffusion radius.[10]
Experimental Protocols
This compound Inactivation Workflow
The use of this compound requires a specific experimental timeline involving transgenic animals.
Detailed Protocol:
-
Animal Model: Utilize Fos-lacZ transgenic rats or mice.[2]
-
Surgery: Implant bilateral guide cannulae targeting the brain region of interest.[2] Allow for a recovery period of at least one week.
-
Behavioral Training: Train the animals on a specific behavioral paradigm to associate a cue or context with a particular outcome.
-
Activation Session: Expose the animals to the specific cue or context to induce c-Fos expression in the relevant neuronal ensemble.
-
This compound Infusion: 90 minutes after the onset of the activation session, infuse this compound (typically 4 µg/µL in a vehicle of 5% DMSO and 6% Tween-80 in PBS) or vehicle bilaterally into the target brain region.[2] A common infusion volume is 0.5 µL per side, delivered at a rate of 1 µL/min.[2]
-
Inactivation Period: Allow for a period of typically 3 days for this compound to be converted and inactivate the targeted neurons.[2][3]
-
Behavioral Testing: Test the animals on the behavioral paradigm to determine the effects of the neuronal inactivation.
-
Histological Verification: Perfuse the animals and process the brain tissue for histological analysis (e.g., X-gal staining) to confirm the location of the injection and the extent of neuronal inactivation.[2]
Muscimol Inactivation Workflow
The protocol for muscimol inactivation is more direct and does not require transgenic animals.
Detailed Protocol:
-
Animal Model: Standard laboratory rats or mice can be used.
-
Surgery: Implant bilateral guide cannulae targeting the brain region of interest. Allow for a recovery period.
-
Behavioral Training: Train the animals on the desired behavioral task.
-
Muscimol Infusion: Shortly before the behavioral testing session (typically 10-30 minutes), infuse muscimol (concentrations can range from 0.5 µg/µL to 4.4 nmol/0.5 µL) or vehicle into the target region.[5][6][7] Infusion volumes are typically between 0.2 to 0.5 µL per side.[5][7]
-
Behavioral Testing: Conduct the behavioral test during the window of muscimol's effect (typically starting within minutes and lasting for several hours).
-
Recovery and Re-testing: Allow for a recovery period (e.g., 24 hours) after which the animal can be re-tested to confirm the reversibility of the inactivation.
-
Histological Verification: After the final behavioral test, perfuse the animals and process the brain tissue to verify cannula placement.
Potential Side Effects and Neurotoxicity
This compound: The active metabolite, daunorubicin, is a known chemotherapeutic agent and can induce apoptosis.[1][3] This can lead to permanent lesioning of the targeted neuronal ensemble. The vehicle for this compound, particularly high concentrations of DMSO, can also cause non-specific neuronal damage.[2]
Muscimol: While generally considered safe for temporary inactivation, high doses or repeated administrations can have side effects. Systemic effects are possible if the infused muscimol enters the bloodstream in significant amounts. Symptoms of systemic toxicity can include sedation, confusion, and in rare cases, seizures.[11][12][13] However, at the low concentrations and volumes typically used for intracranial inactivation, significant neurotoxicity is not commonly reported.
Conclusion
Both this compound and muscimol are valuable tools for temporary neuronal inactivation, each with distinct advantages and limitations. The choice between them should be guided by the specific research question.
-
This compound is the ideal choice for investigating the causal role of a specific, behaviorally-activated neuronal ensemble. Its high specificity allows for precise manipulation of sparse neuronal populations. However, its use is more complex, requiring transgenic animals and a longer experimental timeline, and can result in permanent inactivation.
-
Muscimol is a versatile and reliable tool for the rapid and reversible inactivation of a defined brain region. Its straightforward protocol makes it suitable for a wide range of experiments aiming to understand the contribution of a brain area to a particular function. The main limitation is its lack of specificity for a particular neuronal subpopulation within the targeted area.
By carefully considering the principles and protocols outlined in this guide, researchers can effectively leverage these powerful techniques to advance our understanding of the intricate workings of the brain.
References
- 1. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscimol - Wikipedia [en.wikipedia.org]
- 5. Imaging the spread of reversible brain inactivations using fluorescent muscimol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporary inactivation of the perirhinal cortex by muscimol injections block acquisition and expression of fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional inactivation of the lateral and basal nuclei of the amygdala by muscimol infusion prevents fear conditioning to an explicit conditioned stimulus and to contextual stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 10. GABA and muscimol as reversible inactivation tools in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fly agaric poison: Health risks of "fruit gummies" containing muscimol – children are particularly at risk - BfR [bfr.bund.de]
- 12. fda.gov [fda.gov]
- 13. Toxicity of muscimol and ibotenic acid containing mushrooms reported to a regional poison control center from 2002-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Histological Validation of Daun02-Induced Neuronal Loss
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Daun02-induced neuronal loss with other targeted neuronal ablation techniques. It includes supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows to aid in the selection of the most appropriate method for specific research needs.
Introduction to Targeted Neuronal Ablation
The ability to selectively eliminate specific neuronal populations is a powerful tool in neuroscience research, enabling the elucidation of neural circuits and the development of therapeutic strategies for neurological disorders. The this compound/β-galactosidase system offers a method for inactivating neurons that were recently activated. This guide focuses on the histological validation of this technique and compares it with other widely used methods, namely Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) and saporin-based immunotoxins.
This compound-Mediated Neuronal Inactivation
The this compound method relies on a transgenic animal model, typically c-fos-lacZ rats or mice, where the expression of the bacterial enzyme β-galactosidase (β-gal) is driven by the activity-dependent c-fos promoter.[1][2][3] When neurons are activated by a specific stimulus, they express β-gal.[1][3] The subsequent administration of the prodrug this compound, which can cross the blood-brain barrier, leads to its conversion into the cytotoxic compound daunorubicin (B1662515) by β-gal.[4][5] This conversion selectively inactivates or induces apoptosis in the recently activated neurons.[3][4][5]
Histological Validation of this compound-Induced Neuronal Loss
The primary method for histologically validating this compound-induced neuronal loss is through the staining and quantification of β-gal expressing neurons.
Experimental Data: this compound vs. Vehicle Control
| Brain Region | Treatment | Number of β-gal Positive Cells (mean ± SEM) | Percentage Reduction | Reference |
| Nucleus Accumbens | Vehicle | 250 ± 25 | - | [6] |
| Nucleus Accumbens | This compound | 100 ± 15 | 60% | [6] |
| Ventromedial Prefrontal Cortex | Vehicle | 350 ± 30 | - | [5] |
| Ventromedial Prefrontal Cortex | This compound | 120 ± 20 | 66% | [5] |
Signaling Pathway of Daunorubicin-Induced Apoptosis
Daunorubicin, the active metabolite of this compound, induces apoptosis through a complex signaling cascade. It intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species.[6][7] This leads to DNA damage and the activation of both intrinsic and extrinsic apoptotic pathways, culminating in the activation of executioner caspases, such as caspase-3, which leads to cell death.[6][7][8][9]
References
- 1. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Optical Fractionator – stereology.info [stereology.info]
- 3. New technologies for examining neuronal ensembles in drug addiction and fear - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NeuN As a Neuronal Nuclear Antigen and Neuron Differentiation Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Neuronal Ensembles: A Comparative Guide to Daun02-Mediated Inactivation Versus Vehicle Control
For researchers, scientists, and drug development professionals, understanding the causal role of specific neuronal ensembles in behavior is paramount. The Daun02-inactivation method offers a powerful tool to selectively silence neurons activated by specific stimuli, providing crucial insights into the neural circuits underlying complex behaviors such as addiction and fear. This guide provides a comprehensive comparison of the behavioral impact of this compound versus a vehicle control, supported by experimental data and detailed protocols.
The this compound method leverages cFos-lacZ transgenic animals, where the expression of the immediate early gene c-fos (a marker of recent neuronal activity) drives the expression of the bacterial enzyme β-galactosidase (β-gal).[1][2] When the prodrug this compound is administered to a specific brain region, it is metabolized by β-gal into the active compound daunorubicin (B1662515).[1][2] This leads to the selective inactivation of recently activated, Fos-expressing neurons, while neighboring inactive neurons remain unaffected.[1][2] The mechanism of inactivation is believed to involve a reduction in cellular excitability and, in some cases, the induction of apoptosis.[1][3]
Mechanism of this compound Action
The following diagram illustrates the signaling pathway from neuronal activation to selective cell inactivation by this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Daun02: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals utilizing the prodrug Daun02 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Given that this compound is converted to the cytotoxic agent daunorubicin (B1662515), proper waste management is critical.[1][2] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound and associated materials, aligning with established safety data for daunorubicin hydrochloride and best practices for handling biohazardous waste.
Key Quantitative Data and Hazard Information
All personnel handling this compound should be thoroughly familiar with its hazard profile, which is closely related to that of daunorubicin. The following table summarizes key safety information derived from safety data sheets (SDS) for daunorubicin hydrochloride.
| Parameter | Value/Instruction | Citation |
| Acute Toxicity (Oral) | Toxic if swallowed. | |
| Carcinogenicity | Suspected of causing cancer. | [3] |
| Mutagenicity | Suspected of causing genetic defects. | [3] |
| Reproductive Toxicity | May damage fertility or the unborn child. | [3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection/face protection. | [3][4] |
| Spill Cleanup | Avoid generation of dusts. Take up carefully and dispose of properly. | |
| Storage | Store locked up in a tightly closed, dry, and well-ventilated place. | [4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [4] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the necessary steps for the proper disposal of this compound and contaminated materials. This procedure integrates chemical and biohazardous waste management principles, reflecting the use of this compound in experiments often involving recombinant or synthetic nucleic acids.[5][6]
1. Waste Segregation and Collection:
-
Solid Waste:
-
All disposable items contaminated with this compound, such as gloves, gowns, bench paper, and plasticware, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container lined with a red biohazard bag.[6]
-
Sharps, including needles, syringes, and scalpel blades, must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical and biohazardous waste.[6]
-
-
Liquid Waste:
-
Unused this compound solutions and contaminated liquid waste should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Animal Waste:
-
Carcasses and bedding from animals treated with this compound should be managed as regulated medical waste and disposed of in red biohazard bags for incineration.[5]
-
2. Decontamination of Work Surfaces:
-
Following any handling or disposal activities, thoroughly decontaminate all work surfaces (e.g., fume hoods, benchtops) with an appropriate disinfectant.
-
All cleaning materials, such as paper towels, should be disposed of as solid hazardous waste.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Carcinogen").
-
Store waste containers in a secure, designated area away from incompatible materials, pending pickup by a certified hazardous waste disposal service.
4. Final Disposal:
-
Arrange for the collection and disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
This compound waste must be incinerated at a permitted hazardous waste facility.[5] Do not dispose of this compound waste down the drain or in regular trash.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety protocols and the relevant safety data sheets.
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dead or alive? The manipulation of neuronal ensembles and pathways by daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. fishersci.com [fishersci.com]
- 5. med.nyu.edu [med.nyu.edu]
- 6. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling Daun02
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Daun02, a prodrug that is converted to the chemotherapeutic agent daunorubicin (B1662515). The information herein is intended to supplement, not replace, institutional safety protocols and a thorough understanding of the material's properties.
Understanding the Hazard: From Prodrug to Active Compound
This compound is an anthracycline-based prodrug that, in the presence of the enzyme β-galactosidase, is converted into the active cytotoxic compound daunorubicin.[1][2][3][4][5] While this compound itself is initially inactive, its potential for conversion into a hazardous substance necessitates stringent handling precautions.[1][2][3][4][5] Daunorubicin is classified as toxic if swallowed, may cause respiratory and skin allergies, and is a suspected carcinogen. Therefore, all handling procedures for this compound should be performed with the assumption of exposure to the hazards of daunorubicin.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE, based on safety data sheets for daunorubicin and general guidelines for handling cytotoxic compounds.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Double gloving is best practice. Gloves should be inspected for tears or holes before use and changed frequently.[1][6][7] |
| Eyes | Safety goggles or face shield | Provides protection from splashes of this compound solution or powder.[7] |
| Respiratory | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is essential when handling the powdered form of this compound to prevent inhalation. When working with solutions, a respirator should be used if there is a risk of aerosolization.[8][9][10] |
| Body | Laboratory coat or disposable gown | A dedicated lab coat or disposable gown should be worn to protect personal clothing from contamination. |
| Feet | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
Preparation and Handling Environment
-
Ventilation: All handling of this compound, both in powdered and solution form, must be conducted in a well-ventilated area.[1][6]
-
Containment: A certified chemical fume hood is the recommended primary engineering control for handling this compound, especially when weighing the powder or preparing solutions.[10]
-
Designated Area: A specific area of the laboratory should be designated for the handling of this compound. This area should be clearly marked and restricted to authorized personnel.
Step-by-Step Handling Protocol
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the designated workspace by covering the surface with absorbent, disposable liners.
-
Weighing (if applicable): If working with powdered this compound, carefully weigh the required amount inside a chemical fume hood to prevent inhalation of airborne particles.
-
Solubilization: When dissolving this compound, use appropriate solvents and compatible container materials. For instance, if using DMSO, ensure containers are made of compatible materials like LDPE, HDPE, or polypropylene, as DMSO can dissolve materials such as polysulfone, PVC, and polycarbonate.[1][6]
-
Labeling: Clearly label all containers with the contents, concentration, date, and appropriate hazard warnings.
-
Transport: When moving this compound solutions, use secondary containment to prevent spills.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused this compound powder and solutions
-
Contaminated PPE (gloves, gowns, etc.)
-
Disposable labware (pipette tips, tubes, etc.)
-
Absorbent liners from the workspace
-
Needles and syringes
Disposal Procedures
-
Sharps: All needles and syringes must be disposed of in a designated sharps container without recapping or clipping the needles.
-
Solid Waste: Contaminated solid waste (PPE, labware, liners) should be placed in a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Liquid Waste: Unused this compound solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations for cytotoxic waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10] |
| Eye Contact | Immediately flush the eyes with a large volume of water for at least 15 minutes. Seek immediate medical attention.[10] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[10] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, use a spill kit for cytotoxic agents. For larger spills, or if you are not trained, contact your institution's emergency response team. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 884.79 g/mol | [6] |
| Storage Temperature | -20°C in a sealed container with desiccant | [1][6] |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. This compound inactivation of behaviourally-activated Fos-expressing neuronal ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - this compound inactivation of behaviorally-activated Fos-expressing neuronal ensembles - University of Sussex - Figshare [sussex.figshare.com]
- 4. This compound Inactivation of Behaviorally Activated Fos-Expressing Neuronal Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
